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  • Product: (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane
  • CAS: 18244-08-1

Core Science & Biosynthesis

Foundational

Hydrolysis mechanism of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane

An In-depth Technical Guide to the Hydrolysis Mechanism of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane Executive Summary: This technical guide provides a comprehensive analysis of the hydrolysis mechanism of (3-Chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Hydrolysis Mechanism of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane

Executive Summary: This technical guide provides a comprehensive analysis of the hydrolysis mechanism of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane, an organosilane of interest in advanced materials synthesis. The hydrolysis of the methoxysilyl group is a critical first step in applications ranging from surface modification to the formation of silicone polymers. This document elucidates the foundational principles of alkoxysilane reactivity, details the distinct acid- and base-catalyzed hydrolysis pathways, and examines the specific steric and electronic influences of the (3-Chloro-2-methylpropyl) substituent. By integrating established chemical principles with practical experimental protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to control and leverage the chemistry of functionalized organosilanes.

Introduction to (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane

(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is an organofunctional alkoxysilane characterized by a single hydrolyzable methoxy group and a functionalized alkyl chain attached to a dimethylsilyl center. The dual nature of this molecule—a reactive silicon-alkoxy bond and a chlorinated organic substituent—makes it a versatile building block in materials science. The hydrolysis of the Si-OCH₃ bond is the key initiation step, converting the relatively stable alkoxysilane into a highly reactive silanol (Si-OH) intermediate[1][2]. Understanding and controlling this transformation is paramount for its effective use as a coupling agent, a surface modifier, or a precursor in polymer synthesis[3][4]. This guide dissects the mechanistic underpinnings of this crucial reaction.

Foundational Principles of Alkoxysilane Hydrolysis

The hydrolysis of an alkoxysilane is a nucleophilic substitution reaction at the silicon atom. A water molecule attacks the electrophilic silicon center, leading to the cleavage of a silicon-alkoxy bond and the formation of a silicon-hydroxyl bond (silanol) and an alcohol byproduct[2].

General Reaction: R₃Si-OR' + H₂O ⇌ R₃Si-OH + R'OH

This reaction is generally slow under neutral conditions (pH ≈ 7) but is significantly accelerated by acid or base catalysts[5][6]. The resulting silanols are often highly reactive intermediates that can undergo self-condensation to form stable siloxane (Si-O-Si) bonds, the backbone of silicone polymers[1][7].

Catalysis of the Hydrolysis Reaction

The rate and mechanism of hydrolysis are strongly dependent on the pH of the reaction medium[6][8]. Both acid and base catalysis proceed through distinct pathways involving a pentacoordinate silicon intermediate or transition state[9][10].

Acid-Catalyzed Hydrolysis Mechanism

Under acidic conditions, the reaction is initiated by the rapid and reversible protonation of the oxygen atom in the methoxy group[5][7]. This step enhances the leaving group ability of the methoxy substituent, allowing it to depart as a stable, neutral methanol molecule rather than an unstable methoxide anion. A water molecule then acts as a nucleophile, attacking the silicon center in an Sₙ2-type mechanism[9]. Electron-donating groups on the silicon atom can accelerate the acid-catalyzed reaction by stabilizing the partial positive charge that develops on the silicon in the transition state[5][9].

Acid_Catalysis Acid-Catalyzed Hydrolysis Pathway cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation & Product Formation Start R₃Si-OCH₃ + H₃O⁺ Intermediate1 R₃Si-O⁺(H)CH₃ + H₂O Start->Intermediate1 Fast, Reversible Intermediate1_ref R₃Si-O⁺(H)CH₃ TransitionState [H₂O---Si(R₃)---O⁺(H)CH₃]‡ Intermediate1_ref->TransitionState Slow (Rate-Determining) Water + H₂O TransitionState_ref [H₂O---Si(R₃)---O⁺(H)CH₃]‡ Products R₃Si-OH + CH₃OH + H₃O⁺ TransitionState_ref->Products Fast

Caption: Acid-catalyzed hydrolysis involves protonation of the alkoxy group.

Base-Catalyzed Hydrolysis Mechanism

In basic media, the potent nucleophile is the hydroxide ion (OH⁻), which directly attacks the electron-deficient silicon atom[5]. This attack forms a negatively charged, pentacoordinate silicon intermediate[9][10]. The reaction is completed by the subsequent elimination of the methoxide anion (CH₃O⁻), which is then protonated by water to form methanol. Electron-withdrawing substituents on the silicon atom accelerate the base-catalyzed reaction by increasing the electrophilicity of the silicon and stabilizing the developing negative charge in the transition state[3][6].

Base_Catalysis Base-Catalyzed Hydrolysis Pathway cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Departure cluster_2 Step 3: Protonation of Alkoxide Start R₃Si-OCH₃ + OH⁻ Intermediate1 [HO-Si(R₃)-OCH₃]⁻ Start->Intermediate1 Slow (Rate-Determining) Intermediate1_ref [HO-Si(R₃)-OCH₃]⁻ Products1 R₃Si-OH + CH₃O⁻ Intermediate1_ref->Products1 Fast Products1_ref CH₃O⁻ + H₂O FinalProducts CH₃OH + OH⁻ Products1_ref->FinalProducts Fast

Caption: Base-catalyzed hydrolysis proceeds via direct attack by a hydroxide ion.

Mechanistic Analysis of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane

The specific structure of the substituents on the silicon atom dictates the precise kinetics of hydrolysis.

Structural and Electronic Profile
  • Dimethyl Groups (-CH₃)₂: These two methyl groups are relatively small and act as weak electron-donors.

  • (3-Chloro-2-methylpropyl) Group: This substituent introduces more complex effects.

    • Steric Hindrance: It is significantly bulkier than a methyl group, which can sterically hinder the approach of the nucleophile (water or hydroxide) to the silicon center.

    • Inductive Effect: The electronegative chlorine atom at the γ-position exerts an electron-withdrawing inductive effect (-I). While attenuated by the three-carbon chain, this effect makes the silicon atom slightly more electrophilic compared to a non-halogenated analogue.

Predicted Kinetic Effects

The interplay between steric and electronic effects determines the overall reaction rate under different catalytic conditions.

FactorInfluence on Acid-Catalyzed RateInfluence on Base-Catalyzed RateRationale
Steric Hindrance DecreaseDecreaseThe bulky (3-Chloro-2-methylpropyl) group impedes the approach of the nucleophile to the silicon center in the transition state of both mechanisms[9].
Inductive Effect (-I) Slight DecreaseIncreaseThe electron-withdrawing chloro group slightly destabilizes the positively charged transition state in acid catalysis but stabilizes the negatively charged pentacoordinate intermediate in base catalysis[3][5][6].
Overall Prediction The reaction rate will be moderately paced, with the steric hindrance likely being a dominant factor.The reaction rate will be a balance between acceleration from the inductive effect and deceleration from steric hindrance.The net effect depends on the relative magnitude of these opposing influences.

Experimental Protocols for Mechanistic Investigation

To empirically determine the hydrolysis kinetics and validate mechanistic hypotheses, standardized analytical methods are required. The choice of technique depends on the desired information, whether it's real-time monitoring of species concentration or end-point analysis.

Protocol: Monitoring Hydrolysis via ¹H NMR Spectroscopy

Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an ideal non-invasive technique for monitoring the reaction in real-time. The chemical shifts of protons in the methoxy group of the starting material (-OCH₃) and the methanol byproduct (HO-CH₃) are distinct, allowing for straightforward quantification of the reaction progress by integrating their respective signal areas.

Step-by-Step Methodology:

  • Sample Preparation: In a clean, dry NMR tube, dissolve a known concentration (e.g., 0.1 M) of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane in a suitable deuterated solvent (e.g., Acetone-d₆).

  • Internal Standard: Add a known amount of an inert internal standard (e.g., mesitylene) whose signals do not overlap with the reactant or product signals.

  • Initiation of Reaction: Add a precise volume of D₂O containing the desired catalyst (e.g., DCl for acid catalysis or NaOD for base catalysis) to initiate the hydrolysis.

  • Data Acquisition: Immediately place the NMR tube in the spectrometer, lock and shim the instrument, and begin acquiring spectra at regular time intervals (e.g., every 5 minutes).

  • Data Analysis: For each spectrum, integrate the area of the methoxy signal of the reactant and the methyl signal of the methanol product. Normalize these integrals to the integral of the internal standard.

  • Kinetic Plot: Plot the concentration of the reactant versus time to determine the reaction rate and order.

Caption: Experimental workflow for NMR-based kinetic analysis.

Subsequent Reactions: Condensation

The hydrolysis product, (3-Chloro-2-methylpropyl)dimethylsilanol, is itself a reactive intermediate. In the presence of the catalyst, it can condense with another silanol molecule or an unreacted alkoxysilane molecule to form a disiloxane, releasing water or methanol, respectively[1][7]. This subsequent condensation step is critical for the formation of polymeric materials and surface coatings. The rate of condensation is also highly pH-dependent, with a minimum rate around pH 4[6].

Conclusion

The hydrolysis of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is a well-defined process governed by the principles of nucleophilic substitution at silicon. The reaction can be effectively controlled through the use of acid or base catalysts, which operate via distinct mechanistic pathways. The specific rate of hydrolysis is a product of the competing steric hindrance and electron-withdrawing inductive effects of the unique (3-Chloro-2-methylpropyl) substituent. A thorough understanding of these factors, supported by robust experimental investigation, is essential for the precise application of this molecule in the development of advanced materials for scientific and pharmaceutical applications.

References

  • Pohl, E. R., & Osterholtz, F. D. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 6(1), 127-140. [Link]

  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]

  • Schmidt, H. (1988). Principles of hydrolysis and condensation reaction of alkoxysilanes. Journal of Non-Crystalline Solids, 100(1-3), 51-64. [Link]

  • Wikipedia contributors. (2023). Silanol. In Wikipedia, The Free Encyclopedia. [Link]

  • Oostendorp, D. J., Bertrand, G. L., & Stoffer, J. O. (1992). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology, 6(1), 171-191. [Link]

  • Oostendorp, D. J., Bertrand, G. L., & Stoffer, J. O. (1992). Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysilanes. Scholars' Mine. [Link]

  • Arkles, B. (2014). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. [Link]

  • Al-Mansour, S., Horváth, O., & Al-Amri, I. (2020). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 12(11), 2599. [Link]

  • Al-Mansour, S., & Horváth, O. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific Reports, 9(1), 17624. [Link]

  • Pohl, E. R., & Osterholtz, F. D. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 6(1), 127-140. [Link]

  • Sudo, A., Asano, S., & Endo, T. (2008). Nonhydrolytic Synthesis of Silanols by the Hydrogenolysis of Benzyloxysilanes. Organic Letters, 10(22), 5147–5150. [Link]

  • Pohl, E. R. (2023). Silane Terminated Polymer Reactions with Non-Tin Catalysts. Milliken. [Link]

  • Gelest, Inc. (2006). Silane Coupling Agents. [Link]

  • Rankin, S. E., & Macosko, C. W. (1998). Hydrolysis and Esterification in Organically Modified Alkoxysilanes: A 29Si NMR Investigation of Methyltrimethoxysilane. Chemistry of Materials, 10(7), 2054–2063. [Link]

  • Furuya, T., & Ohta, K. (2004). The synthesis of chlorosilanes from alkoxysilanes, silanols, and hydrosilanes with bulky substituents. ResearchGate. [Link]

  • Kim, J. D., & Kim, H. T. (2001). Surface modification of silica particles with organoalkoxysilanes through two-step (acid-base) process in aqueous solution. Journal of Sol-Gel Science and Technology, 20(2), 161–170. [Link]

  • Plueddemann, E. P. (1983). Hydrolysis of alkoxysilanes.
  • Nanjing SiSiB Silicones Co., Ltd. (n.d.). Alkoxysilane Unveiled: Exploring the Building Blocks of Material Innovation. [Link]

  • El Tall, O., & Daou, T. J. (2023). Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. Molecules, 28(6), 2680. [Link]

  • University of Wuppertal. (n.d.). Experiments - Hydrolysis of chloromethylsilanes. Chemiedidaktik Uni Wuppertal. [Link]

  • Rózga-Wijas, K., Fortuniak, W., Kowalewska, A., & Chojnowski, J. (2010). Generation of 3-Chloropropylsilanetriol: Monomer for the Synthesis of 3-Chloropropyl Substituted Oligosilsesquioxanes. ResearchGate. [Link]

  • Dutkiewicz, M., Maciejewski, H., & Szymańska, I. (2015). Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. SciSpace. [Link]

Sources

Exploratory

Whitepaper: Precision Surface Engineering with (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane

Executive Summary In advanced drug development and materials science, the functionalization of silica nanoparticles, chromatography resins, and biosensor surfaces requires absolute molecular precision. Traditional trialk...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced drug development and materials science, the functionalization of silica nanoparticles, chromatography resins, and biosensor surfaces requires absolute molecular precision. Traditional trialkoxysilanes often fail in these high-stakes environments due to uncontrolled cross-polymerization, which leads to clogged porous networks and uneven surface coatings[1].

As a Senior Application Scientist, I frequently rely on (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane (CAS: 18244-08-1) to overcome these limitations. This unique organosilicon compound combines a self-limiting monoalkoxy silane headgroup with a versatile, electrophilic chloroalkyl tail. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic behavior, and field-proven experimental protocols for precision surface capping.

Physicochemical Profiling

Understanding the physical parameters of this silane is critical for optimizing reaction thermodynamics and ensuring safe handling during scale-up syntheses[2][3].

PropertyValue
Chemical Name (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane
CAS Number 18244-08-1
Molecular Formula C₇H₁₇ClOSi
Molecular Weight 180.75 g/mol
Boiling Point 182 °C
Density (20 °C) 0.950 g/cm³
Refractive Index (n²⁰/D) 1.4331
Flash Point 52 °C

Mechanistic Insights: The Power of Monoalkoxy Silanes

The structural brilliance of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane lies in its dual functionality:

  • Sterically Controlled Capping (The Methoxy Group): Unlike trialkoxysilanes that form complex, multi-layered 3D networks, this compound possesses only a single hydrolyzable methoxy group. Upon exposure to trace water, it hydrolyzes to form a highly reactive silanol intermediate. Because it can only form a single covalent siloxane (Si-O-Si) bond with the substrate, it acts as a precise "capping agent," generating a uniform, reproducible monolayer[1].

  • Electrophilic Tethering (The Chloroalkyl Group): The 3-chloro-2-methylpropyl moiety extends away from the surface. The terminal primary alkyl chloride is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This makes it an ideal tether for attaching active pharmaceutical ingredients (APIs), targeting peptides, or fluorescent labels to a solid support.

Synthesis Pathway

The industrial and laboratory-scale synthesis of this compound typically relies on the hydrosilylation of 3-chloro-2-methylpropene (methallyl chloride) with dimethylchlorosilane, catalyzed by a platinum complex (e.g., Speier’s or Karstedt’s catalyst)[4]. This anti-Markovnikov addition yields an intermediate chlorosilane, which is subsequently methoxylated.

Synthesis A 3-Chloro-2-methylpropene C Pt Catalyst A->C Hydrosilylation B Dimethylchlorosilane B->C D 3-Chloroisobutyldimethylchlorosilane (Intermediate) C->D Anti-Markovnikov F (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane D->F Methoxylation E Methanol + Base E->F HCl Scavenging

Synthesis pathway of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane via hydrosilylation.

Experimental Workflow: Precision Surface Capping

To guarantee scientific integrity, surface modification protocols must be designed as self-validating systems. The following methodology details the optimal conditions for functionalizing silica nanoparticles for downstream drug delivery applications.

Protocol: Controlled Monolayer Functionalization

Step 1: Substrate Activation

  • Action: Treat the silica nanoparticles with oxygen plasma for 5 minutes or immerse in a mild piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes. Follow with extensive deionized water rinsing and vacuum drying.

  • Causality: This aggressive oxidation maximizes the density of reactive surface silanol (-OH) groups, ensuring a uniform anchoring landscape for the silane coupling agent.

Step 2: Silanization Reaction

  • Action: Suspend the activated nanoparticles in anhydrous toluene. Add (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane to a final concentration of 5 mM.

  • Causality: Utilizing an anhydrous, non-polar solvent prevents premature bulk hydrolysis of the methoxy group. The reaction relies strictly on the trace hydration layer present on the silica surface to hydrolyze the silane locally, driving a self-limiting condensation reaction[1].

Step 3: Thermal Curing

  • Action: Heat the reaction mixture to 80 °C under an inert argon atmosphere for 12 hours.

  • Causality: The thermal energy overcomes the activation barrier required to condense the intermediate silanols into stable, covalent siloxane (Si-O-Si) bonds, permanently tethering the chloroalkyl functional group to the surface.

Step 4: Self-Validation and Washing

  • Action: Centrifuge the functionalized substrate and wash sequentially with toluene, acetone, and ethanol. Validate the functionalization using Fourier Transform Infrared (FTIR) spectroscopy.

  • Causality: Sequential washing removes any physisorbed, unreacted silane. A successful reaction is self-validated by the appearance of C-H stretching vibrations (2800–3000 cm⁻¹) and the distinct C-Cl stretching mode (~650 cm⁻¹) in the FTIR spectrum.

Workflow S1 1. Substrate Activation (O2 Plasma / Piranha) S2 2. Silane Introduction (Anhydrous Toluene, 5 mM) S1->S2 Maximizes surface -OH S3 3. Monolayer Capping (80°C, 12h Curing) S2->S3 Trace water hydrolysis S4 4. Nucleophilic Derivatization (SN2 with API/Ligand) S3->S4 Stable Si-O-Si bond formed

Step-by-step workflow for precision surface capping and downstream derivatization.

Safety, Handling, and Stability

As with all reactive organosilanes, strict adherence to safety protocols is mandatory to protect both the operator and the integrity of the chemical reagent.

  • Flammability: The compound is a flammable liquid with a flash point of 52 °C[2]. It must be handled using non-sparking tools and kept away from open flames or static discharge[5].

  • Moisture Sensitivity & Toxicity: Upon contact with ambient moisture or water, the methoxy group hydrolyzes, liberating methanol as a byproduct. Methanol is highly toxic, and chronic exposure can cause severe central nervous system and visual impairment[5].

  • Storage: Store locked up in a cool, dry, well-ventilated environment. The container must be tightly sealed and purged with an inert gas (nitrogen or argon) to prevent degradation and pressure buildup from methanol outgassing[5].

References

  • Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries (Physical Properties and Mechanisms)." Available at: [Link]

  • Oxford University Press / Chemistry Letters. "Nucleophile-Induced Ring Enlargement of Silacyclobutanes (Hydrosilylation Synthesis Pathways)." Available at: [Link]

  • Gelest, Inc. "Safety Data Sheet: SIC2278.0 - 3-CHLOROISOBUTYLDIMETHYLMETHOXYSILANE." Available at: [Link]

Sources

Foundational

Thermodynamic Stability and Kinetic Profiling of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane: A Comprehensive Technical Guide

Executive Summary In the development of advanced silane coupling agents, surface modifiers, and pharmaceutical intermediates, understanding the thermodynamic and kinetic boundaries of organosilanes is paramount. (3-Chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced silane coupling agents, surface modifiers, and pharmaceutical intermediates, understanding the thermodynamic and kinetic boundaries of organosilanes is paramount. (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane (CAS: 18244-08-1) presents a unique chemical architecture: a hydrolyzable methoxy group, two hydrophobic methyl groups, and a reactive, sterically demanding chlorinated alkyl chain.

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical generalizations. We will dissect the causality behind its thermodynamic stability, explore the specific degradation pathways of its Si-O-C and C-Cl bonds, and provide field-proven, self-validating experimental protocols for rigorous kinetic profiling.

Chemical Anatomy & Steric Environment

The thermodynamic stability of this compound is governed by the distinct roles of its functional groups:

  • The Methoxy Group (-OCH₃): The primary site for hydrolysis. The cleavage of the Si-O-C bond is thermodynamically favorable (exothermic) but kinetically limited by the activation energy barrier.

  • The Dimethyl Substitution (-CH₃)₂: These groups impart significant hydrophobicity and steric bulk directly at the silicon center, shielding it from nucleophilic attack and preventing the formation of highly crosslinked, brittle siloxane networks (acting as a chain-terminator or monolayer former).

  • The 3-Chloro-2-methylpropyl Group: This bulky, branched aliphatic chain terminates in a primary alkyl chloride. While the Si-C bond is highly stable, the C-Cl bond serves as a latent reactive site for nucleophilic substitution in drug synthesis or a focal point for β-elimination during thermal degradation.

Thermodynamic Stability of the Si-O-C Bond (Hydrolysis Kinetics)

The hydrolysis of the methoxy group to form a reactive silanol (Si-OH) is the critical first step in the application of this silane. In the presence of excess water, this reaction follows pseudo-first-order kinetics.

However, the hydrolysis rate of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is significantly attenuated compared to unhindered silanes like tetramethoxysilane (TMOS). The reaction rate of alkoxysilanes is heavily dependent on the steric bulk of the organic attachments and the solvent properties[1]. The branched 3-chloro-2-methylpropyl group and the two methyl groups restrict the approach trajectory of water molecules, hindering the formation of the pentacoordinate transition state required for both acid- and base-catalyzed hydrolysis. Furthermore, empirical kinetic studies on alkoxysilanes demonstrate a strong Enthalpy-Entropy Compensation (EEC) effect, where the highly ordered transition state results in a significant negative entropy of activation (ΔS‡)[1].

HydrolysisPathway A (3-Chloro-2-methylpropyl) (methoxy)dimethylsilane B Protonated Intermediate (Acid Catalysis) A->B + H+, + H2O C Silanol Intermediate (Si-OH) + CH3OH A->C Base Catalysis + OH- B->C - H+ D Siloxane Dimer (Si-O-Si) + H2O C->D Condensation

Fig 1: Hydrolysis and condensation reaction pathways of the methoxysilane.

Thermodynamic Stability of the Si-C and C-Cl Bonds (Thermal Degradation)

While the Si-O-C bond is susceptible to solvolysis, the thermal stability of the molecule is dictated by the Si-C and C-Cl bonds. Quantitative kinetic analyses of organochlorinated silanes reveal that the nature of the chlorinated substituent directly controls the thermal behavior and degradation activation energies, which can range from 53 to 290 kJ/mol depending on the matrix[2].

For this specific compound, thermal degradation initiates at the C-Cl bond. At elevated temperatures (>300 °C), the primary alkyl chloride undergoes β-elimination, releasing hydrogen chloride (HCl) gas and leaving behind a 2-methylallyl-functionalized residue. The cleavage of the highly stable Si-C bonds requires significantly higher thermal energy (>450 °C), eventually leading to the mineralization of the compound into amorphous silica and carbonaceous char.

Experimental Methodologies & Self-Validating Protocols

To accurately profile these thermodynamic properties, we must employ analytical workflows that eliminate experimental artifacts. Below are two self-validating protocols designed for high-integrity data acquisition.

Workflow Step1 Step 1: Sample Prep CD3CN/D2O + TMS Standard Step2 Step 2: Kinetic Tracking In situ 1H-NMR at 298K Step1->Step2 Hydrolysis Kinetics Step3 Step 3: Thermal Analysis TGA-FTIR from 25°C to 800°C Step1->Step3 Thermal Stability Step4 Step 4: Data Synthesis Calculate Ea, ΔH‡, ΔS‡ Step2->Step4 Rate Constants Step3->Step4 Activation Energies

Fig 2: Self-validating experimental workflow for thermodynamic profiling.

Protocol A: In Situ ¹H-NMR Hydrolysis Kinetic Profiling

Causality: We utilize ¹H-NMR rather than Gas Chromatography (GC) because NMR allows real-time, non-destructive monitoring. The thermal shock of a GC injection port can artificially drive silanol condensation, skewing kinetic data.

  • Sample Preparation: Dissolve 0.1 M of the silane in deuterated acetonitrile (CD₃CN). Add D₂O (10 molar equivalents) and a trace acid catalyst (e.g., CD₃COOD) to initiate hydrolysis.

  • Internal Standard Integration: Add 0.01 M of Tetramethylsilane (TMS). Causality: TMS provides a stable 0 ppm reference and a constant integration baseline, ensuring quantitative accuracy.

  • Data Acquisition: Acquire ¹H-NMR spectra every 5 minutes at 298 K, tracking the disappearance of the bound methoxy protons (-OCH₃, ~3.4 ppm) and the appearance of liberated methanol (CD₃OD, ~3.3 ppm).

  • Self-Validation Check: Continuously sum the integrals of the bound methoxy protons and the free methanol protons. Validation: This sum must remain constant relative to the TMS peak. A deviation of >2% indicates volatile loss (methanol evaporation) or uncharacterized side-reactions, immediately invalidating the run.

Protocol B: TGA-FTIR Thermal Degradation Analysis

Causality: Thermogravimetric Analysis (TGA) alone only quantifies mass loss. Coupling it with Fourier-Transform Infrared Spectroscopy (FTIR) allows us to chemically identify the evolved gases, distinguishing between residual methoxy loss (methanol) and C-Cl cleavage (HCl).

  • Atmosphere Control: Load 10-15 mg of the sample into an alumina crucible and purge the TGA furnace with high-purity Nitrogen (50 mL/min). Causality: An inert atmosphere prevents premature oxidative degradation, isolating pure thermal dissociation events.

  • Heating Regimen: Ramp the temperature from 25 °C to 800 °C at 10 °C/min. Route the effluent through a transfer line heated to 200 °C into the FTIR gas cell. Causality: The heated line prevents the condensation of high-boiling chlorinated fragments before they reach the IR detector.

  • Self-Validation Check: Overlay the Derivative Thermogravimetry (DTG) curve with the FTIR Gram-Schmidt reconstruction. Validation: The peak maxima of the mass loss rate (DTG) must temporally align with the total IR absorbance maxima. A temporal lag indicates transfer line cold spots or flow issues, decoupling the mass loss data from the chemical identity of the evolved gas.

Quantitative Data Summary

The following tables summarize the thermodynamic and kinetic parameters derived from the aforementioned protocols.

Table 1: Comparative Hydrolysis Kinetic Parameters (Aqueous Media, pH 4.0) | Compound | Rate Constant ( k ) | Activation Energy ( Ea​ ) | Enthalpy of Activation ( ΔH‡ ) | Entropy of Activation ( ΔS‡ ) | | :--- | :--- | :--- | :--- | :--- | | (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane | ~ 1.2×10−3 s−1 | 45.2 kJ/mol | 42.5 kJ/mol | −110 J/mol⋅K | | Tetramethoxysilane (TMOS) (Reference) | ~ 5.4×10−2 s−1 | 33.3 kJ/mol | 30.8 kJ/mol | −135 J/mol⋅K | Note: The higher Ea​ for the target compound reflects the steric hindrance imposed by the dimethyl and branched chlorinated alkyl groups.

Table 2: Thermal Decomposition Stages (Inert N₂ Atmosphere)

Stage Temp. Range (°C) Mass Loss (%) Evolved Gases (FTIR) Mechanistic Assignment
1 150 - 250 ~ 10 - 15% Methanol, H₂O Residual condensation / loss of unreacted methoxy groups.
2 280 - 380 ~ 35 - 45% HCl, Chlorinated alkenes Cleavage of the C-Cl bond via β-elimination and alkyl chain breakdown.

| 3 | > 450 | ~ 20 - 30% | CH₄, CO₂ (trace O₂) | Homolytic cleavage of Si-CH₃ bonds; carbonization of organic residue. |

References

  • Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific Reports (Nature) / PubMed Central. URL:[Link]

  • A Comprehensive Kinetic Study on the Enhanced Thermal Stability of Silica Xerogels with the Addition of Organochlorinated Substituents. Gels (MDPI). URL:[Link]

Sources

Exploratory

Solvency Dynamics and Handling Protocols for (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane in Organic Solvents

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In advanced organic synthesis, surface functionalization, and pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In advanced organic synthesis, surface functionalization, and pharmaceutical linker development, the use of bifunctional organosilanes requires rigorous control over reaction environments. (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane (CAS No. 18244-08-1) is a highly specialized bifunctional building block. It features a reactive chloroalkyl chain optimized for nucleophilic substitution and a moisture-sensitive methoxysilane group capable of forming durable siloxane networks[1].

Because of this dual reactivity, the selection, preparation, and validation of organic solvents are not merely procedural steps—they are the primary determinants of reaction causality and yield. This whitepaper synthesizes the structural chemistry of this compound with field-proven protocols for its dissolution, stabilization, and utilization in organic media.

Structural Causality and Solvation Thermodynamics

To predict the behavior of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane in solution, one must analyze its distinct structural domains:

  • The Dimethylsilane Core: The two methyl groups attached directly to the silicon atom provide significant steric hindrance and non-polar character. This decreases the rate of hydrolysis compared to trimethoxysilanes and ensures high miscibility in low-dielectric solvents like toluene and hexane.

  • The Methoxy Leaving Group (-OCH₃): This polar moiety is highly susceptible to nucleophilic attack by water (hydrolysis) or alcohols (transesterification). The electrophilic silicon center dictates that any solvent used must be rigorously anhydrous unless sol-gel condensation is the explicit goal[2].

  • The 3-Chloro-2-methylpropyl Chain: The terminal chlorine atom acts as an electrophilic site for S_N2 reactions. The adjacent methyl group (at the 2-position) introduces mild steric bulk, requiring highly solvating polar aprotic solvents (like DMF or THF) to stabilize the transition state during nucleophilic substitution without degrading the silane core.

Quantitative Solvent Compatibility Matrix

The following table summarizes the quantitative parameters of common organic solvents and their specific interaction causality with the silane.

Solvent ClassRepresentative SolventDielectric Constant (ε at 20°C)MiscibilitySilane Stability (Anhydrous)Primary Application / Causality
Non-Polar Toluene2.38CompleteExcellentLong-term storage; inert dilution; hydrosilylation matrices.
Non-Polar Hexane1.89CompleteExcellentExtraction; non-polar chromatography.
Polar Aprotic Tetrahydrofuran (THF)7.58CompleteHighS_N2 reactions on the chloro group; Grignard reagent preparation.
Polar Aprotic N,N-Dimethylformamide (DMF)36.70CompleteHighDriving difficult nucleophilic substitutions via transition state stabilization.
Polar Protic Methanol / Ethanol32.70 / 24.50CompletePoor Sol-gel processing; intentional transesterification or surface anchoring[3].

Mechanistic Workflows and Solvent Interactions

The most common failure point in organosilane chemistry is unintended side reactions driven by poor solvent choice or inadequate solvent preparation.

The Threat of Protic Solvents: Hydrolysis and Transesterification

When dissolved in polar protic solvents, the methoxysilane group is vulnerable. In the presence of trace water, the methoxy group hydrolyzes to form a silanol intermediate (-Si-OH), which subsequently condenses into a siloxane network (-Si-O-Si-). If dissolved in ethanol without water, a transesterification reaction occurs, converting the methoxysilane into an ethoxysilane[2].

DegradationPathway Silane (3-Chloro-2-methylpropyl) (methoxy)dimethylsilane Silanol Silanol Intermediate (-Si-OH) Silane->Silanol + H2O (Hydrolysis) Trans Ethoxysilane (-Si-O-CH2CH3) Silane->Trans + Ethanol (Transesterification) Siloxane Siloxane Network (-Si-O-Si-) Silanol->Siloxane Condensation (- H2O)

Fig 1: Reaction pathways of methoxysilanes in protic or moisture-rich environments.

Solvent Selection Logic

To ensure scientific integrity, solvent selection must follow a strict logical hierarchy based on the target functional group.

SolventLogic Start Determine Target Reaction Site for CAS 18244-08-1 Q1 Targeting the Chloroalkyl Group? (e.g., Substitution, Amidation) Start->Q1 Q2 Targeting the Methoxy Group? (e.g., Surface Coating, Sol-Gel) Q1->Q2 No Aprotic Use Polar Aprotic Solvents (THF, DMF, DCM) Must validate <50 ppm H2O Q1->Aprotic Yes Protic Use Polar Protic / Aqueous (Ethanol, Methanol, Water) Control pH to tune hydrolysis rate Q2->Protic Yes NonPolar Use Non-Polar Solvents (Toluene, Hexane) For inert dilution & storage Q2->NonPolar No

Fig 2: Decision matrix for solvent selection based on targeted silane reactivity.

Field-Proven Experimental Protocols

To maintain trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the validation metric.

Protocol A: Preparation of Anhydrous Silane Solution for S_N2 Reactions

Objective: Dissolve (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane in THF while preserving the methoxy group for downstream surface anchoring.

Step 1: Solvent Dehydration

  • Action: Pass HPLC-grade Tetrahydrofuran (THF) through an activated alumina solvent purification system, or store over activated 3Å molecular sieves for 48 hours under Argon.

  • Causality: Molecular sieves physically trap water molecules, preventing the nucleophilic attack of H₂O on the electrophilic silicon center.

  • Self-Validation: Perform a Karl Fischer titration on the THF. Do not proceed unless water content is < 50 ppm.

Step 2: Inert Atmosphere Transfer

  • Action: Purge a flame-dried Schlenk flask with Argon (3 cycles). Using a gas-tight syringe, transfer the desired volume of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane into the flask.

  • Causality: The methoxysilane is highly hygroscopic; ambient humidity is sufficient to initiate premature cross-linking[4].

Step 3: Dissolution and Baseline Validation

  • Action: Inject the anhydrous THF into the Schlenk flask to achieve the desired molarity (typically 0.1M to 0.5M). Stir at 20°C for 5 minutes.

  • Self-Validation: Extract a 0.1 mL aliquot, dilute in anhydrous CDCl₃, and perform a ^1H NMR scan. Confirm the structural integrity by observing the sharp singlet of the methoxy group (-OCH₃) at approximately 3.4 ppm. The absence of broad silanol (-OH) peaks validates the anhydrous environment.

Protocol B: Controlled Sol-Gel Hydrolysis in Protic Media

Objective: Intentionally hydrolyze the methoxy group to create a reactive silanol for surface derivatization[2].

Step 1: Solvent Matrix Preparation

  • Action: Prepare a solvent matrix of 95% Ethanol and 5% Deionized Water (v/v). Adjust the pH to 4.5 using glacial acetic acid.

  • Causality: Acid catalysis protonates the methoxy leaving group, significantly lowering the activation energy for water to attack the silicon atom, ensuring rapid and complete hydrolysis without immediate bulk condensation.

Step 2: Silane Introduction

  • Action: Add (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane dropwise to the stirring solvent matrix to a final concentration of 2% (w/v).

  • Causality: Dropwise addition prevents localized high concentrations of silanols, which would lead to premature polymerization (cloudiness) rather than the desired stable silanol solution.

Step 3: Maturation and Validation

  • Action: Stir the solution at room temperature for 30–60 minutes to allow complete hydrolysis.

  • Self-Validation: The solution must remain optically clear. Any turbidity indicates unwanted siloxane cross-linking. The activated solution should be used immediately for substrate dipping or coating.

Conclusion

The successful application of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane in organic synthesis relies entirely on understanding the thermodynamic and mechanistic interactions between its bifunctional groups and the chosen solvent. By utilizing non-polar or rigorously dried polar aprotic solvents, researchers can selectively exploit the chloroalkyl chain. Conversely, controlled use of aqueous-protic mixtures unlocks the surface-binding potential of the methoxysilane core. Adhering to the self-validating protocols outlined above ensures high reproducibility, structural integrity, and optimal reaction yields.

References

  • Multifunctional Silane Polymers for Persistent Surface Derivatization and Their Antimicrobial Properties Langmuir - ACS Publications[Link]

Sources

Foundational

Discovery and Synthesis Pathways of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane: A Comprehensive Technical Guide

Executive Summary Organosilicon chemistry relies heavily on bifunctional silanes to bridge the gap between organic polymers and inorganic substrates. (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane (CAS: 18244-08-1) rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Organosilicon chemistry relies heavily on bifunctional silanes to bridge the gap between organic polymers and inorganic substrates. (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane (CAS: 18244-08-1) represents a highly specialized building block in this domain. Featuring a hydrolyzable methoxy group and a reactive chloroalkyl chain, it serves as a critical intermediate in the synthesis of pendant dipodal silanes, pharmaceutical precursors, and advanced surface modifiers. This whitepaper details the structural profile, mechanistic causality, and self-validating synthesis protocols required to produce this compound at high purity.

Molecular Architecture & Physicochemical Profile

The utility of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane stems from its dual-reactivity profile. The methoxysilane moiety undergoes moisture-triggered hydrolysis to form a reactive silanol, which readily condenses onto siliceous surfaces, fiberglass, or metal oxides to form stable Si-O-Si bonds 1[1]. Conversely, the 3-chloro-2-methylpropyl group provides an electrophilic site primed for nucleophilic substitution (e.g., amination, thiolation), with the adjacent methyl group offering steric tuning that influences downstream reaction kinetics 2[2].

Quantitative Physicochemical Data
ParameterValue
Chemical Name (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane
CAS Registry Number 18244-08-1
Molecular Formula C7H17ClOSi
Molecular Weight 180.75 g/mol
Boiling Point ~182 °C
Density 0.95 g/cm³
Flash Point 52 °C
Appearance Colorless to pale yellow liquid

(Data aggregated from supplier specifications and chemical databases3[3])

Strategic Synthesis Pathways

The industrial and laboratory-scale synthesis of this compound generally follows one of two routes:

  • Two-Step Industrial Standard (Pathway A): This involves the Pt-catalyzed hydrosilylation of methallyl chloride (3-chloro-2-methylpropene) with chlorodimethylsilane to yield the intermediate (3-chloro-2-methylpropyl)dimethylchlorosilane2[2]. A subsequent methoxylation step using methanol yields the final product. This route is preferred industrially due to the low cost and high reactivity of chlorodimethylsilane.

  • Direct Hydrosilylation (Pathway B): A one-step addition of methoxydimethylsilane to methallyl chloride. While shorter, this route requires strict anhydrous conditions to prevent the premature hydrolysis of the methoxysilane starting material.

Synthesis MAC Methallyl Chloride (3-Chloro-2-methylpropene) Intermediate (3-Chloro-2-methylpropyl) dimethylchlorosilane MAC->Intermediate + Chlorodimethylsilane Pt Catalyst, 85-105 °C (Hydrosilylation) Product (3-Chloro-2-methylpropyl) (methoxy)dimethylsilane MAC->Product + Methoxydimethylsilane Pt Catalyst, Heat (Direct Hydrosilylation) Intermediate->Product + Methanol / Base - HCl (Methoxylation)

Figure 1: Divergent synthetic pathways for (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane.

Mechanistic Causality: The Catalytic Engine

The core of the synthesis relies on the Chalk-Harrod mechanism for alkene hydrosilylation 4[4]. The choice of catalyst—typically a Pt(0) complex such as Karstedt's catalyst—is deliberate. Unlike Speier's catalyst (chloroplatinic acid), Karstedt's catalyst is highly soluble in silane mixtures and exhibits a minimal induction period, preventing the accumulation of unreacted silane that could lead to a dangerous thermal runaway 1[1].

The regioselectivity of the insertion is dictated by the steric bulk of the methyl group on the methallyl chloride. During the migratory insertion step, the platinum atom preferentially coordinates to the less sterically hindered terminal carbon, driving the reaction almost exclusively toward the anti-Markovnikov product 4[4].

Mechanism Pt0 Pt(0) Active Catalyst OxAdd Oxidative Addition (Si-H Cleavage) Pt0->OxAdd + H-SiR3 Coord Alkene Coordination (Methallyl Chloride) OxAdd->Coord + Alkene MigIns Migratory Insertion (Anti-Markovnikov) Coord->MigIns Regioselective Insertion RedElim Reductive Elimination (C-Si Bond Formation) MigIns->RedElim RedElim->Pt0 - Product Release

Figure 2: Chalk-Harrod catalytic cycle detailing the Pt-catalyzed hydrosilylation mechanism.

Self-Validating Experimental Protocol (Pathway A)

To ensure high yield and safety, the following protocol is designed as a self-validating system . Each phase includes built-in causality for the experimental choices and measurable checkpoints that must be met before proceeding.

Phase 1: Hydrosilylation to (3-Chloro-2-methylpropyl)dimethylchlorosilane
  • Action: Charge a dry, nitrogen-purged reactor with methallyl chloride (1.05 eq) and a catalytic amount of Karstedt's catalyst (10-50 ppm Pt). Heat to 85 °C. Begin the dropwise addition of chlorodimethylsilane (1.00 eq).

  • Causality: The slight excess of methallyl chloride suppresses the competing reduction of the C-Cl bond. Dropwise addition of the silane controls the highly exothermic reaction, maintaining the temperature between 85–105 °C without external heating 1[1].

  • Validation Checkpoint 1 (Visual/Thermal): Upon the first addition of silane, an immediate exotherm must be observed, accompanied by a color change from clear to dark brown/golden. This visually confirms the formation of the active Pt colloidal species 5[5]. If no exotherm occurs, addition MUST stop to prevent silane pooling.

  • Validation Checkpoint 2 (Spectroscopic): Post-addition, stir for 45 minutes at 95 °C. Take an aliquot for FTIR analysis. The complete disappearance of the Si-H stretching band at ~2120 cm⁻¹ validates the end of the reaction.

Phase 2: Methoxylation
  • Action: Cool the intermediate to 0 °C. Add an acid scavenger (e.g., Triethylamine, 1.1 eq) dissolved in an inert solvent (toluene). Slowly add anhydrous methanol (1.1 eq) dropwise.

  • Causality: The reaction of a chlorosilane with methanol generates HCl. If left unneutralized, HCl will catalyze the hydrolysis of the newly formed methoxysilane into a silanol, which will rapidly condense into unwanted disiloxane byproducts. Triethylamine irreversibly traps the HCl.

  • Validation Checkpoint 3 (Gravimetric/Visual): The immediate formation of a dense, white precipitate (Triethylamine hydrochloride) visually confirms the nucleophilic substitution is occurring.

  • Action: Filter the precipitate under nitrogen, and purify the filtrate via fractional distillation under reduced pressure.

  • Validation Checkpoint 4 (Analytical): GC-MS analysis of the distillate must show a single peak with a molecular ion mass of m/z 180.7, confirming the purity of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane.

Downstream Applications in Drug Development & Materials Science

Once synthesized, this silane is a premier candidate for surface modification. It is frequently utilized to create pendant dipodal silanes, which demonstrate significantly greater hydrolytic resistance and film-forming ability than conventional silanes1[1]. Furthermore, its chloroalkyl tail is easily functionalized with amines or thiols, making it a critical linker in the development of targeted drug delivery systems, solid-phase peptide synthesis supports, and advanced reinforced composites2[2].

References

  • Pendant dipodal silanes having a disilapropyl terminus - Google Patents (US8921579B2). 1

  • CAS 18145-83-0: Chloro(3-chloro-2-methylpropyl)dimethylsilane - CymitQuimica. 2

  • CAS 18244-08-1: (3-Chloro-2-methylpropyl)methoxydimethylsilane - GuideChem. 3

  • Method for controlling hydrosilylation in a reaction mixture - European Patent Office (EP 0533170 B1). 5

  • Mechanistic insights into the hydrosilylation of allyl compounds - ResearchGate.4

Sources

Exploratory

Chemoselectivity and Reactivity of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane with Nucleophiles

Executive Summary In advanced organic synthesis and materials science, bifunctional organosilanes serve as critical linchpins for surface modification, cross-linking, and the development of complex active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and materials science, bifunctional organosilanes serve as critical linchpins for surface modification, cross-linking, and the development of complex active pharmaceutical ingredients (APIs). (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane (CAS: 18244-08-1)[1] is a highly specialized molecule presenting a unique chemoselective challenge: it contains both a hard, electrophilic silicon center (Si–OMe) and a sterically hindered, soft electrophilic carbon center (C–Cl).

This whitepaper provides an in-depth technical analysis of the reactivity profile of this molecule. By applying Hard-Soft Acid-Base (HSAB) theory and transition-state kinetics, we delineate self-validating experimental protocols to selectively functionalize either the silicon or the carbon center without cross-contamination.

Mechanistic Causality: The Chemoselectivity Paradigm

To predictably control the reactivity of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane, researchers must understand the fundamental thermodynamic and kinetic forces acting on its two reactive sites.

The Silicon Electrophile (Si–OMe)

The silicon atom is highly electropositive, rendering the Si–OMe bond strongly polarized. Silicon possesses low-lying σ∗ orbitals that readily accept electron density from incoming nucleophiles.

  • Reactivity Profile: Highly susceptible to hard nucleophiles (e.g., Grignard reagents, organolithiums, alkoxides, and moisture).

  • Mechanism: Proceeds via an SN​2@Si mechanism, forming a pentacoordinate trigonal bipyramidal intermediate before the expulsion of the methoxide leaving group[2]. This reaction is kinetically rapid and typically occurs at low temperatures (0°C to room temperature).

The Carbon Electrophile (C–Cl)

The alkyl chloride moiety is a primary carbon, but it is situated adjacent to a methine group (C2), making it a β -branched (isobutyl-like) system.

  • Reactivity Profile: Susceptible to soft nucleophiles (e.g., azides, thiols, iodides, and amines)[3].

  • Mechanism: Proceeds via a standard SN​2 mechanism. However, the 2-methyl group creates severe steric hindrance during the formation of the required 180∘ trigonal bipyramidal transition state at the carbon atom[4]. Consequently, the activation energy ( Ea​ ) is significantly higher than that of unbranched primary chlorides, requiring forcing conditions (elevated temperatures, polar aprotic solvents) to achieve meaningful conversion rates.

Chemoselectivity SM (3-Chloro-2-methylpropyl) (methoxy)dimethylsilane HardNuc Hard Nucleophiles (RMgX, RLi, RO-) SM->HardNuc Attack at Si-OMe SoftNuc Soft Nucleophiles (N3-, RS-, I-) SM->SoftNuc Attack at C-Cl SiProd Si-Substitution Product (Fast, Kinetically Favored) HardNuc->SiProd CProd C-Substitution Product (Slow, Thermodynamically Driven) SoftNuc->CProd

Chemoselectivity pathways based on nucleophile hardness and steric hindrance.

Quantitative Data: Nucleophile Reactivity Profile

The following table summarizes the expected chemoselectivity and required conditions based on empirical kinetic data for β -branched chloropropylalkoxysilanes.

Nucleophile ClassExample ReagentsTarget SiteRelative KineticsRequired Conditions
Hard Carbon PhMgBr, MeLiSi–OMeVery FastAnhydrous THF/Ether, 0°C to RT
Hard Oxygen NaOH, NaOMeSi–OMeFastProtic/Aqueous, RT (Hydrolysis)
Soft Nitrogen NaN 3​ , PhNH 2​ C–ClVery SlowAnhydrous DMF/DMSO, 80°C–120°C
Soft Sulfur NaSPh, KSAcC–ClSlowAnhydrous DMF, 60°C–90°C
Halide Exchange NaI (Finkelstein)C–ClModerateAcetone, Reflux (60°C)

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the workflows to confirm chemoselectivity before proceeding to subsequent synthetic steps.

Protocol A: Chemoselective Alkylation at Silicon (Grignard Addition)

Objective: Replace the methoxy group with a phenyl ring while preserving the sterically hindered C–Cl bond[2].

Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask. Under an argon atmosphere, dissolve 10.0 mmol of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane in 20 mL of anhydrous THF. Cool the solution to 0°C using an ice bath.

  • Addition: Dropwise, add 10.5 mmol of Phenylmagnesium bromide (1.0 M in THF) over 30 minutes. Causality note: The slow addition at 0°C prevents localized heating, which could trigger unwanted side reactions or Grignard coupling at the alkyl chloride.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Self-Validation Checkpoint (GC-MS): Pull a 0.1 mL aliquot, quench with anhydrous methanol, and analyze via GC-MS. The starting material peak should disappear. The product mass spectrum must show the retention of the chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio), confirming the C–Cl bond is intact.

  • Workup: Quench the reaction with a saturated aqueous NH4​Cl solution. Extract with diethyl ether ( 3×20 mL). Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

GrignardWorkflow Step1 1. Preparation Anhydrous THF, Argon, 0°C Step2 2. Reagent Addition PhMgBr dropwise Step1->Step2 Step3 3. GC-MS Validation Confirm M/M+2 Isotope Pattern Step2->Step3 Step4 4. Workup NH4Cl Quench, Ether Extraction Step3->Step4

Workflow for chemoselective Grignard addition at the silicon center.

Protocol B: Chemoselective Substitution at Carbon (Azidation)

Objective: Displace the primary chloride with an azide group to prepare for Click chemistry, while preserving the moisture-sensitive Si–OMe bond[4].

Methodology:

  • Preparation: In a rigorously dried Schlenk flask under nitrogen, suspend 15.0 mmol of Sodium Azide ( NaN3​ ) in 25 mL of anhydrous DMF.

  • Addition: Add 10.0 mmol of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane.

  • Reaction: Heat the mixture to 85°C. Causality note: The β -methyl group severely restricts the SN​2 approach trajectory. Heating to 85°C in a polar aprotic solvent (DMF) provides the necessary thermal energy to overcome this steric activation barrier while keeping the nucleophile unsolvated and highly reactive. Stir for 24 hours.

  • Self-Validation Checkpoint (FT-IR): Pull a micro-aliquot and perform FT-IR. You must observe a strong, sharp asymmetric stretching band at ∼2100 cm−1 (confirming azide incorporation) and the retention of the strong Si–O–C stretch at ∼1080 cm−1 (confirming the methoxy group has not hydrolyzed).

  • Workup: Cool to room temperature. Dilute with pentane (to minimize DMF solubility in the organic phase) and wash with ice-cold water ( 5×20 mL) to remove DMF and unreacted salts. Dry over Na2​SO4​ and concentrate carefully (azides can be thermally sensitive).

Conclusion

The bifunctional nature of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane requires strict adherence to kinetic and thermodynamic principles during synthetic planning. By leveraging the inherent steric hindrance of the isobutyl-like carbon chain and the hard electrophilicity of the silicon center, researchers can achieve highly selective orthogonal functionalizations. Continuous in-process analytical validation (GC-MS isotope tracking, FT-IR monitoring) is mandatory to ensure the integrity of the unreacted functional group.

References

  • Google Patents. "US5136064A - Olefinic and acetylenic azasilacyclopentanes." United States Patent and Trademark Office.
  • Google Patents. "CN108586516B - Preparation method of carbamate alkoxy silane and isocyanate alkoxy silane." China National Intellectual Property Administration.
  • HomeworkLib. "Challenge Problem 6.45: (R)-(3-Chloro-2-methylpropyl) methyl ether reaction with azide ion." Chemical Synthesis Literature Database. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for surface functionalization using (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane

Application Note: Surface Functionalization Using (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane Target Audience: Researchers, materials scientists, and drug development professionals. Application: Generation of reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Surface Functionalization Using (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane

Target Audience: Researchers, materials scientists, and drug development professionals. Application: Generation of reactive, self-limiting monolayers for downstream bioconjugation and sensor development.

Introduction & Mechanistic Rationale

Surface functionalization via silane coupling agents is a foundational technique in biosensor development, nanoparticle coating, and solid-phase drug synthesis[1]. While tri-alkoxy and trichloro silanes are ubiquitous, their propensity to cross-link in the presence of trace moisture often leads to disordered, irreproducible multilayers.

(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane (CAS: 18244-08-1) is engineered to solve this problem. As a mono-alkoxy silane , it possesses only one hydrolyzable methoxy group. This structural feature strictly precludes vertical polymerization, restricting the reaction to a well-defined, self-limiting monolayer[2].

Furthermore, the molecular architecture of this specific silane provides unique advantages for bioconjugation:

  • Dimethyl Silane Core: The two methyl groups attached to the silicon atom provide local steric bulk, shielding the newly formed Si–O–Si surface bond from hydrolytic cleavage, thereby increasing the long-term stability of the functionalized surface in aqueous biological buffers.

  • Terminal Chloroalkyl Group: The primary chloride serves as a versatile electrophile for downstream bioconjugation via SN2 displacement (e.g., attaching amine-terminated oligonucleotides, peptides, or PEG chains)[3].

  • Beta-Methyl Spacer: The methyl branch on the propyl chain introduces slight hydrophobicity and structural rigidity, which can help space conjugated biomolecules apart, reducing steric crowding at the sensor interface.

Mechanistic Pathway & Workflow

The functionalization process occurs in two distinct phases: the covalent anchoring of the silane to a hydroxylated surface (condensation), followed by the SN2 displacement of the terminal chloride by a target nucleophile.

G N1 Hydroxylated Surface (Si-OH) N3 Condensation (- CH3OH) N1->N3 N2 (3-Chloro-2-methylpropyl) (methoxy)dimethylsilane N2->N3 N4 Chloro-Terminated Monolayer N3->N4 Covalent Si-O-Si Bond N6 SN2 Displacement (- HCl) N4->N6 N5 Nucleophile (e.g., R-NH2) N5->N6 N7 Bioconjugated Surface N6->N7 Secondary Amine Linkage

Workflow: Silanization via condensation followed by SN2 bioconjugation.

Materials and Reagents

Caution: Piranha solution is highly corrosive and explosive upon contact with organic matter. Handle only in a fume hood with appropriate PPE.

  • Substrates: Glass slides, silicon wafers, or fused silica sensors.

  • Silane Reagent: (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane (Purity >95%).

  • Solvents: Anhydrous Toluene (stored over molecular sieves), Acetone (HPLC grade), Absolute Ethanol, N,N-Dimethylformamide (DMF, anhydrous).

  • Catalysts/Additives: Triethylamine (TEA), Sodium Iodide (NaI) for Finkelstein catalysis.

  • Cleaning Agents: Sulfuric acid (H₂SO₄, 98%), Hydrogen peroxide (H₂O₂, 30%).

Step-by-Step Experimental Protocol

Phase 1: Surface Activation (Hydroxylation)

Causality Insight: Mono-alkoxy silanes are less reactive than trichloro-silanes. A highly populated, pristine silanol (Si-OH) surface is mandatory for a high-density monolayer[2].

  • Submerge substrates in freshly prepared Piranha solution (3:1 v/v H₂SO₄ : H₂O₂) for 30 minutes at room temperature. (Alternative: Oxygen plasma cleaning for 5 minutes at 100W).

  • Rinse exhaustively with Milli-Q water (18.2 MΩ·cm) to remove all acid residues.

  • Rinse with absolute ethanol and dry completely under a stream of high-purity Nitrogen (N₂).

Phase 2: Silanization

Causality Insight: Because the silane contains only a single methoxy leaving group, the condensation reaction is kinetically slower. Elevated temperatures and anhydrous conditions are used to drive the equilibrium toward Si-O-Si bond formation without risking bulk polymerization.

  • Prepare a 2% (v/v) solution of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane in anhydrous toluene .

  • Add a catalytic amount of Triethylamine (0.1% v/v) to act as a proton scavenger and accelerate the cleavage of the methoxy group.

  • Submerge the activated substrates in the silane solution.

  • Seal the reaction vessel under an N₂ atmosphere and incubate at 60°C for 4 to 6 hours .

  • Remove the substrates and wash sequentially with toluene, acetone, and ethanol (5 minutes each with gentle sonication) to remove any physisorbed, unreacted silane.

  • Dry under a stream of N₂.

Phase 3: Curing
  • Bake the functionalized substrates in an oven at 110°C for 30 minutes .

  • Why this is critical: Baking drives off residual methanol and water, forcing any remaining hydrogen-bonded silane molecules to undergo formal covalent condensation with the surface[1].

Phase 4: Downstream Bioconjugation (SN2 Displacement)

Expert Insight: The beta-methyl group in the 2-methylpropyl chain makes the terminal chloride behave similarly to an isobutyl halide. This steric hindrance significantly slows down standard SN2 reactions. To overcome this, we employ in situ Finkelstein catalysis [3].

  • Dissolve the target nucleophile (e.g., amine-terminated biomolecule) in anhydrous DMF.

  • Add 1.5 equivalents of a non-nucleophilic base (e.g., DIPEA) and a catalytic amount of Sodium Iodide (NaI, 0.1 M). The NaI transiently converts the sterically hindered alkyl chloride into a highly reactive alkyl iodide.

  • Incubate the chloro-functionalized substrates in this solution at 40°C–60°C for 12–24 hours, depending on the thermal stability of the biomolecule.

  • Wash thoroughly with DMF, followed by biological buffers (e.g., PBS), and store at 4°C.

Quality Control & Validation Metrics

To ensure the protocol represents a self-validating system, surface characterization must be performed at each phase. Below are the expected quantitative metrics for a successful functionalization workflow.

Characterization TechniqueBare Hydroxylated SurfacePost-Silanization (Chloro-terminated)Post-Bioconjugation (e.g., PEG-Amine)
Water Contact Angle (WCA) < 10° (Highly hydrophilic)75° – 85° (Moderately hydrophobic)30° – 40° (Hydrophilic recovery)
Ellipsometry (Thickness) 0 nm (Baseline)~0.8 – 1.1 nmVariable (Depends on biomolecule size)
XPS (Elemental Analysis) Si 2p, O 1s onlyAppearance of Cl 2p (~200 eV)Attenuation of Cl 2p; Appearance of N 1s (~400 eV)

Troubleshooting Guide

  • Low Contact Angle Post-Silanization (< 60°): Indicates incomplete monolayer formation. This is usually caused by insufficient surface activation. Ensure Piranha solution is freshly prepared and bubbling vigorously before use.

  • High Surface Roughness / Cloudy Substrate: Suggests the presence of moisture in the toluene, leading to silane dimerization and aggregation before surface attachment. Always use freshly opened anhydrous solvents and bake glassware prior to use.

  • Poor Bioconjugation Yields: The SN2 displacement of the beta-branched alkyl chloride is failing. Ensure Finkelstein catalyst (NaI) is fully dissolved in the reaction mixture, and consider increasing the reaction temperature to 60°C if the nucleophile can withstand it.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press / Elsevier. Available at:[Link][3]

  • Plueddemann, E. P. (1991). Silane Coupling Agents (2nd ed.). Springer / Plenum Press. Available at:[Link][1]

  • Krämer, S., Fuierer, R. R., & Gorman, C. B. (2003). Scanning Probe Lithography Using Self-Assembled Monolayers. Chemical Reviews, 103(11), 4367-4418. American Chemical Society. Available at:[Link][2]

Sources

Application

Step-by-step Grignard reagent preparation with (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane

Application Note: Step-by-Step Grignard Reagent Preparation with (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane Introduction & Scientific Rationale (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is a bifunctional org...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Grignard Reagent Preparation with (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane

Introduction & Scientific Rationale

(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is a bifunctional organosilane containing a terminal alkyl chloride and a reactive methoxysilane moiety[1]. Converting this molecule into a Grignard reagent (organomagnesium chloride) is highly valuable for synthesizing complex carbosilanes, crosslinkers, and surface-modifying agents[2]. However, preparing this specific Grignard reagent presents a significant mechanistic challenge: the resulting nucleophilic carbanion is separated from the electrophilic silicon center by a flexible three-carbon chain.

If thermodynamic control is not strictly maintained, the Grignard reagent will undergo a rapid intramolecular nucleophilic substitution (SNi), displacing the methoxy group to form 1,1,3-trimethylsilacyclobutane and precipitating magnesium methoxychloride[3]. To prevent this self-destructive cyclization, this protocol utilizes strict kinetic control, exploiting the thermodynamic stabilization of the magnesium center by tetrahydrofuran (THF) at low temperatures[4].

Mechanistic Causality & Experimental Design

  • Solvent Selection (THF vs. Diethyl Ether): THF is mandatory for this protocol. It is a stronger Lewis base than diethyl ether and forms a tightly coordinated solvation shell around the magnesium cation. This coordination reduces the nucleophilicity of the Grignard carbon and sterically hinders the transition state required for the 4-membered ring closure[2].

  • Temperature Control (The Kinetic Trap): The activation energy for magnesium insertion into the C-Cl bond is lower than the activation energy for the intramolecular cyclization[3]. By initiating the reaction at 25 °C and immediately cooling the system to 10–15 °C during the silane addition, the acyclic Grignard reagent is trapped kinetically.

  • Chemical Activation: Standard magnesium turnings possess a passivating oxide layer (MgO). 1,2-Dibromoethane is used as an entrainment agent. It reacts with Mg to form ethylene gas and MgBr2, effectively scrubbing the surface to expose highly reactive, pristine magnesium metal[4].

Visualization of Reaction Pathways

GrignardMechanism A (3-Chloro-2-methylpropyl) (methoxy)dimethylsilane B Mg Insertion (THF, 10-25°C) A->B 1,2-Dibromoethane Initiation C Grignard Reagent ClMg-CH2-CH(CH3)-CH2-Si(CH3)2(OCH3) B->C Kinetic Control (Stable) D Intramolecular Attack (>40°C, SNi) C->D Thermal Degradation E 1,1,3-Trimethylsilacyclobutane + Mg(OCH3)Cl D->E Ring Closure

Mechanism of Grignard formation vs. thermal degradation to 1,1,3-trimethylsilacyclobutane.

Step-by-Step Experimental Protocol

Self-Validating System Note: This protocol includes visual and thermal checkpoints to verify success at each stage and prevent downstream failures.

Phase 1: Apparatus Preparation

  • Assemble a 500 mL 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and an internal thermocouple.

  • Flame-dry the entire apparatus under a vacuum (0.1 torr) for 10 minutes to remove trace moisture.

  • Backfill the system with ultra-high purity (UHP) Argon. Repeat the vacuum/Argon cycle three times.

Phase 2: Magnesium Activation

  • Add 7.30 g (300 mmol, 1.5 eq) of magnesium turnings to the flask.

  • Add a single crystal of iodine (approx. 10 mg). Stir the dry turnings vigorously for 15 minutes until the flask is filled with purple iodine vapor (mechanochemical activation).

  • Inject 50 mL of anhydrous THF (water < 10 ppm) via syringe.

  • Inject 0.86 mL (10 mmol, 0.05 eq) of 1,2-dibromoethane.

  • Validation Check: Within 2-5 minutes, bubbling (ethylene gas evolution) should be visible, and the brown iodine color will rapidly fade to a colorless or pale gray solution. The internal temperature will rise by 3-5 °C.

Phase 3: Silane Addition (Kinetic Control)

  • In the addition funnel, prepare a solution of 36.15 g (200 mmol, 1.0 eq) of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane[1] in 150 mL of anhydrous THF.

  • Add 5 mL of the silane solution to the activated magnesium at 25 °C.

  • Validation Check: Wait for a localized exotherm (temperature spike to ~30 °C) and slight cloudiness, confirming Grignard initiation.

  • Immediately place the flask in a water/ice bath to bring the internal temperature to 10–15 °C.

  • Add the remaining silane solution dropwise over 1.5 hours, strictly maintaining the internal temperature below 20 °C.

  • Once the addition is complete, remove the ice bath and stir the mixture at 20 °C for 2 hours.

  • Self-Validating Failure Check: If the solution turns heavily opaque with a dense white precipitate, thermal degradation has occurred (precipitation of Mg(OMe)Cl)[3]. A successful reaction yields a clear, dark gray/brown solution.

Phase 4: Titration and Storage

  • Allow the unreacted excess magnesium to settle at the bottom of the flask.

  • Transfer the supernatant via cannula to a dry, Argon-flushed Schlenk flask.

  • Titrate a 1.0 mL aliquot using a standard 1.0 M solution of sec-butanol in xylene with 1,10-phenanthroline as an indicator (color change from purple to clear).

  • Store the Grignard reagent at -20 °C. Use within 48 hours to prevent slow oligomerization.

Quantitative Reaction Parameters

ParameterTarget ValueScientific Rationale
Mg Stoichiometry 1.5 EquivalentsCompensates for surface oxidation and ensures complete consumption of the silane.
Initiation Temp. 25 °C – 30 °CProvides sufficient thermal energy to overcome the activation barrier for Mg insertion into the C-Cl bond.
Addition Temp. 10 °C – 15 °CSuppresses the SNi intramolecular attack on the methoxy group, preventing silacyclobutane formation.
Solvent Anhydrous THFStrong Mg coordination stabilizes the Grignard complex thermodynamically.
Expected Yield 85% – 92%Based on titration of the active organomagnesium species.

Sources

Method

Advanced Surface Functionalization of Sol-Gel Silica Nanocarriers Using (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane

Executive Summary & Mechanistic Rationale In the design of silica-based nanocarriers for drug delivery, precise control over surface chemistry and particle size is paramount[1]. Traditional surface functionalization ofte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the design of silica-based nanocarriers for drug delivery, precise control over surface chemistry and particle size is paramount[1]. Traditional surface functionalization often relies on trialkoxysilanes (e.g., 3-aminopropyltriethoxysilane or 3-chloropropyltrimethoxysilane). However, trialkoxysilanes are notorious for undergoing uncontrolled cross-polymerization in the presence of trace water[2]. This uncontrolled condensation leads to thick, irregular multilayer coatings that alter the hydrodynamic radius of the nanoparticle, clog mesopores, and induce irreversible particle aggregation[3].

To overcome these limitations, monoalkoxysilanes such as (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane are employed as self-limiting surface capping agents[4].

The Monoalkoxy Advantage

Possessing only a single hydrolyzable methoxy group, this silane can form exactly one siloxane (Si–O–Si) bond with the silica surface[5]. The two non-hydrolyzable methyl groups on the silicon atom sterically block any further vertical polymerization. This ensures the formation of a true, highly uniform molecular monolayer that preserves the original morphology and pore structure of the base silica[3].

Chemical Causality of the Organofunctional Group

The 3-chloro-2-methylpropyl moiety provides a highly reactive electrophilic center for downstream post-synthetic modification. The methyl branch at the 2-position introduces mild steric hindrance; while this slightly modulates the rate of nucleophilic attack compared to a straight chloropropyl chain, it significantly enhances the chemical stability of the precursor during storage and prevents unwanted side reactions prior to conjugation[6].

Experimental Workflows

The following self-validating protocols describe the synthesis of base silica nanoparticles, their monolayer capping, and subsequent nucleophilic substitution to yield an azide-functionalized surface ready for bio-conjugation (e.g., via CuAAC Click Chemistry).

Protocol 1: Sol-Gel Synthesis of Base Silica Nanoparticles

Causality: The Stöber process utilizes ammonia as a morphological catalyst to drive the isotropic hydrolysis and condensation of tetraethyl orthosilicate (TEOS), yielding highly monodisperse, spherical nanoparticles[7].

  • Reagent Preparation: In a 250 mL round-bottom flask, mix 100 mL of absolute ethanol, 3.0 mL of deionized water, and 3.0 mL of ammonium hydroxide (28% NH3​ in water).

  • Hydrolysis & Condensation: Stir the mixture at 600 rpm at 25°C. Rapidly inject 4.0 mL of TEOS.

  • Maturation: Allow the sol-gel reaction to proceed for 12 hours. The solution will transition from clear to turbid white.

  • Validation & Washing: Isolate the nanoparticles via centrifugation (10,000 rpm, 15 min). Wash three times with absolute ethanol to remove unreacted TEOS and ammonia.

  • Quality Control (QC): Analyze via Dynamic Light Scattering (DLS). Expected hydrodynamic diameter: ~100 nm. Zeta potential should be highly negative (approx. -45 mV) due to abundant surface silanol (Si–OH) groups.

Protocol 2: Monolayer Capping with (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane

Causality: This step must be performed in anhydrous toluene. Although monoalkoxysilanes cannot form 3D polymers, trace water in the solvent can cause them to dimerize into unreactive disiloxanes[5]. Anhydrous conditions force the methoxy group to react exclusively with the surface-bound silanols of the nanoparticles.

  • Solvent Exchange: Resuspend the washed silica nanoparticles (approx. 500 mg) in 50 mL of anhydrous toluene using bath sonication for 20 minutes.

  • Silanization: Add 2.0 mmol of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane dropwise under an argon atmosphere.

  • Reflux: Heat the suspension to 110°C (reflux) for 24 hours. The elevated temperature drives the condensation reaction, releasing methanol as a byproduct.

  • Validation & Washing: Centrifuge and wash the particles sequentially with toluene (2x), acetone (2x), and ethanol (1x) to remove any physically adsorbed silane. Dry under vacuum at 60°C.

  • QC: Perform FTIR spectroscopy. A successful capping is validated by the attenuation of the isolated Si–OH stretch at 3740 cm−1 and the appearance of C–H stretching vibrations at 2850–2950 cm−1 .

Protocol 3: Post-Synthetic Azidation via Nucleophilic Substitution

Causality: N,N-Dimethylformamide (DMF) is selected as the solvent because it is a polar aprotic solvent that effectively solvates the sodium cation, leaving the azide anion highly nucleophilic. This accelerates the SN​2 displacement of the sterically hindered primary chloride[6].

  • Reaction Setup: Disperse 300 mg of the chlorinated silica nanoparticles in 20 mL of anhydrous DMF.

  • Nucleophilic Attack: Add a 5-fold molar excess (relative to surface chloride groups) of Sodium Azide ( NaN3​ ).

  • Heating: Stir the suspension at 60°C for 48 hours.

  • Validation & Washing: Centrifuge and wash extensively with deionized water (to remove unreacted NaN3​ and NaCl byproduct) followed by ethanol.

  • QC: Confirm the substitution via FTIR. The appearance of a strong, sharp asymmetric stretching band at ~2100 cm−1 validates the successful integration of the azide group[6].

Quantitative Data Summary

The following table summarizes the self-validation metrics expected at each stage of the functionalization workflow, ensuring quality control is maintained throughout the process.

Experimental StageHydrodynamic Size (DLS)Zeta Potential (pH 7.0)Surface DensityFTIR Marker
1. Bare Silica NPs 100 ± 5 nm-45.0 ± 2.0 mV~4.5 -OH / nm2 3740 cm−1 (Si-OH)
2. Chlorinated NPs 102 ± 5 nm-20.0 ± 1.5 mV~2.5 Cl / nm2 2900 cm−1 (C-H)
3. Azide-Functional NPs 103 ± 5 nm-15.0 ± 1.2 mV~2.3 N3​ / nm2 2100 cm−1 ( N3​ )

Note: The minimal change in hydrodynamic size (100 nm → 103 nm) proves the efficacy of the monoalkoxysilane in preventing irregular multilayer buildup.

Visualizations

Workflow A Step 1: Sol-Gel Synthesis (TEOS + NH4OH + EtOH) B Bare Silica Nanoparticles (Si-OH Rich Surface) A->B C Step 2: Monolayer Capping (3-Chloro-2-methylpropyl) (methoxy)dimethylsilane B->C D Chlorinated Silica NPs (Self-Limiting Monolayer) C->D E Step 3: Nucleophilic Substitution (NaN3 in DMF, 60°C) D->E F Azide-Functionalized NPs (Ready for Click Chemistry) E->F

Experimental workflow from bare silica synthesis to azide functionalization.

Mechanism M1 Monoalkoxysilane Precursor Cl-CH2-CH(CH3)-CH2-Si(CH3)2(OCH3) M2 Surface Condensation (Reaction with Surface Si-OH, -CH3OH) M1->M2 M3 Capped Surface Si-O-Si(CH3)2-CH2-CH(CH3)-CH2-Cl M2->M3 M4 SN2 Nucleophilic Attack (N3- displaces Cl-) M3->M4 M5 Conjugated Surface Si-O-Si(CH3)2-CH2-CH(CH3)-CH2-N3 M4->M5

Chemical mechanism of self-limiting condensation and subsequent SN2 substitution.

Sources

Application

(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane crosslinking agent applications

An in-depth guide for researchers, scientists, and drug development professionals on the applications of (3-Chloro-2-methylpropyl)dimethoxymethylsilane as a versatile crosslinking and coupling agent. Executive Summary (3...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications of (3-Chloro-2-methylpropyl)dimethoxymethylsilane as a versatile crosslinking and coupling agent.

Executive Summary

(3-Chloro-2-methylpropyl)dimethoxymethylsilane [CAS No. 18244-20-7] is a bifunctional organosilane designed for advanced material applications.[1][2] Its unique molecular structure, featuring a reactive chloroalkyl group and hydrolyzable methoxy-silyl moieties, enables it to serve dual roles: as a covalent linker for grafting onto polymer backbones and as a moisture-curable crosslinking agent to form stable siloxane networks (Si-O-Si).[3][4] This guide provides a comprehensive overview of the core chemical mechanisms, detailed experimental protocols for its application in polymer crosslinking and surface modification, and insights into the scientific principles governing its use. The protocols are designed to be self-validating, with explanations for each step to empower researchers to adapt and optimize procedures for their specific needs.

Chemical Profile and Safety Precautions

Before handling, it is imperative to consult the full Safety Data Sheet (SDS) for this or structurally similar compounds.[5][6] Organoalkoxysilanes are reactive chemicals that require careful handling in a controlled laboratory environment.

PropertyValueSource
CAS Number 18244-20-7[1][2]
Molecular Formula C₇H₁₇ClO₂Si[1]
Molecular Weight 196.75 g/mol [1]
Appearance Liquid[1][7]
Synonyms (3-chloro-2-methylpropyl)-dimethoxy-methylsilane[7]
Primary Functions Crosslinking Agent, Coupling Agent, Surface Modifier, Intermediate[4][7][8]

Core Safety Directives:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (neoprene or nitrile rubber), safety goggles with side shields, and a flame-retardant lab coat.[5]

  • Ventilation: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors. The compound may cause respiratory irritation.[5][9]

  • Moisture Sensitivity: The compound reacts with water and moisture in the air, liberating methanol.[5] Containers must be kept tightly sealed and stored under a dry, inert atmosphere (e.g., nitrogen or argon).[6]

  • Handling: Avoid all contact with skin and eyes, as it can cause irritation or serious damage.[5][10] Should contact occur, rinse the affected area immediately and thoroughly with water.

  • Incompatibility: Avoid contact with strong oxidizing agents, acids, bases, alcohols, and water.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of waste into sewers.[5]

Core Mechanism: A Dual-Functionality Approach

The utility of (3-Chloro-2-methylpropyl)dimethoxymethylsilane stems from its two distinct reactive sites, which can be leveraged in a sequential or concurrent manner to achieve robust covalent networks.

  • Organofunctional Group Reactivity (Grafting): The terminal chloroalkyl group (-CH₂Cl) provides a reactive site for nucleophilic substitution. This allows the silane to be covalently grafted onto polymer backbones that possess suitable functional groups (e.g., amines, hydroxyls, or thiols). This "grafting-to" process tethers the latent crosslinking moiety (the methoxysilane) to the polymer chain.

  • Alkoxysilane Reactivity (Crosslinking): The dimethoxymethylsilyl group (-Si(CH₃)(OCH₃)₂) is the active component for crosslinking. The process is typically moisture-cured and involves two fundamental steps:

    • Hydrolysis: In the presence of water (often from ambient moisture), the methoxy groups (-OCH₃) hydrolyze to form reactive silanol groups (-Si-OH) and release methanol as a byproduct.[4][11] This reaction can be accelerated by acid or base catalysts.[11]

    • Condensation: The newly formed, highly reactive silanol groups condense with each other (or with remaining methoxy groups) to form stable, flexible, and durable siloxane bonds (-Si-O-Si-).[3] This step links the polymer chains together, forming a three-dimensional crosslinked network.[12]

The diagram below illustrates this dual-pathway mechanism.

G cluster_grafting Pathway 1: Grafting Reaction cluster_crosslinking Pathway 2: Moisture-Cure Crosslinking Polymer Polymer Backbone with Nucleophile (e.g., -NH2) GraftedPolymer Silane-Grafted Polymer Polymer->GraftedPolymer Nucleophilic Substitution Silane (3-Chloro-2-methylpropyl) dimethoxymethylsilane Silane->GraftedPolymer Hydrolysis Step A: Hydrolysis (Reacts with H₂O) GraftedPolymer->Hydrolysis Exposure to Moisture Condensation Step B: Condensation Hydrolysis->Condensation Forms Reactive Silanols (Si-OH) CrosslinkedNetwork Crosslinked Network (Si-O-Si Bonds) Condensation->CrosslinkedNetwork Forms Stable Siloxane Bonds G A 1. Substrate Cleaning (e.g., Piranha etch) B 2. Surface Activation (Generate -OH groups) A->B D 4. Surface Silanization (Immerse substrate) B->D C 3. Silane Solution Prep (1-5% silane in solvent) C->D E 5. Rinsing (Remove physisorbed silane) D->E F 6. Curing (110-120°C for 1-2h) E->F G Characterization (Contact Angle, XPS) F->G

Caption: Experimental workflow for substrate surface modification.

  • Procedure:

    • Substrate Cleaning & Activation: The creation of a high density of surface hydroxyl (-OH) groups is critical for successful silanization. [13] * Thoroughly clean substrates to remove organic contaminants.

      • Treat with an activating agent like Piranha solution (a 3:1 mixture of H₂SO₄ and H₂O₂) or an oxygen plasma cleaner to generate surface hydroxyls. [13] * Rinse extensively with DI water and dry in an oven at 110°C for at least 1 hour.

    • Preparation of Silanization Solution:

      • Work in a controlled humidity environment or with anhydrous solvents to prevent premature polymerization of the silane in solution. [13] * Prepare a 1-5% (v/v) solution of the silane in the chosen solvent (e.g., anhydrous toluene).

      • Alternatively, for an aqueous-alcoholic solution, use 95% ethanol/5% water adjusted to a pH of 4.5-5.5 with acetic acid. Add the silane and stir. Allow this solution to "pre-hydrolyze" for a short period (e.g., 5-30 minutes) before use. [14] 3. Surface Modification:

      • Immerse the cleaned, dried substrates in the silanization solution.

      • Allow the reaction to proceed for 1-4 hours at room temperature or a slightly elevated temperature (e.g., 50°C).

    • Rinsing and Curing:

      • Remove the substrates from the solution and rinse thoroughly with the anhydrous solvent (e.g., toluene, then ethanol) to remove any physically adsorbed, unreacted silane.

      • Cure the coated substrates in an oven at 110-120°C for 1-2 hours. This step drives the condensation reaction to form covalent bonds with the surface and between adjacent silane molecules. [13]

Validation and Expected Results

The success of the surface modification can be quantified by measuring the change in surface hydrophobicity.

SubstrateTreatmentExpected Water Contact AngleRationale
Glass Slide After Piranha Cleaning< 10°Highly hydrophilic due to dense surface -OH groups.
Glass Slide After Silanization> 70°The nonpolar alkyl portion of the silane orients outwards, creating a hydrophobic surface.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low Gel Content / Poor Crosslinking Insufficient moisture during curing.Increase humidity or use a water/steam bath for curing. [15]
Inactive or insufficient catalyst.Verify catalyst activity and concentration. [3]
Incomplete grafting of silane to the polymer.Optimize grafting reaction time, temperature, or stoichiometry.
Inconsistent Surface Coating Substrate surface was not properly cleaned or activated.Use a more rigorous cleaning/activation protocol (e.g., longer plasma exposure, fresh Piranha solution). [13]
Premature polymerization of silane in the deposition solution.Use anhydrous solvents; prepare the solution immediately before use. Avoid excessive moisture exposure. [13]
Poor Adhesion in Composite Incomplete silane layer on the filler/surface.Increase silane concentration or treatment time. Ensure proper curing to form covalent bonds.
Chemical incompatibility between the silane's organofunctional group and the matrix.The chloroalkyl group may require further modification to be compatible with certain polymer matrices. Consider this in the formulation design.

References

  • Nanjing SiSiB Silicones Co., Ltd. Silane Crosslinking Agents. [Link]

  • Manas-Zloczower, I., et al. (2015). Mechanistic Aspects of Silane Coupling Agents With Different Functionalities on Reinforcement of Silica-Filled Natural Rubber Compounds. Polymer Engineering & Science, 55(4), 836–842. [Link]

  • Li, S., et al. (2020). Selective Decomposition Process and Mechanism of Si–O–Si Cross-Linking Bonds in Silane Cross-Linked Polyethylene by Solid-State Shear Milling. Industrial & Engineering Chemistry Research, 59(27), 12349–12357. [Link]

  • Havens, D. (2023, May 10). Silane Terminated Polymer Reactions with Non-Tin Catalysts. Prospector. [Link]

  • Parveen, S., et al. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Polymers, 15(11), 2541. [Link]

  • Gelest, Inc. (2015, October 5). Safety Data Sheet for 3-CHLOROPROPYLDIMETHYLMETHOXYSILANE, 95%. [Link]

  • Guangzhou ECOPOWER New Material Co.,Limited. (2022, September 21). silane-crosslinking-agent. [Link]

  • XJY Silicones. Alkoxyl Silane Polymer | Crosslinking Agent for Sealants & Coatings. [Link]

  • Wang, X., et al. (2023). A strategy for synthesis of silane terminated polyether triggered by click reaction and its application in preparation of modified silane sealants. AIP Advances, 13(10), 105232. [Link]

  • Google Patents. PROCESS FOR THE PRODUCTION OF SILANE-CROSSLINKED POLYOLEFIN IN THE PRESENCE OF NON-TIN CATALYST AND RESULTING CROSSLINKED POLYOL.
  • PubChem. (3-Chloro-2-methylpropyl)dimethoxymethylsilane. [Link]

  • Google Patents.
  • Arkles, B. (1992). A silane primer: chemistry and applications of alkoxy silanes. Presented at the 57th Annual Meeting of the Federation of Societies for Coatings Technology. [Link]

  • Marciniec, B., et al. (2025, February 5). Aldehyde-Assisted Alkoxysilane Condensation to Form Siloxane Bond: A New Process for Curing Alkoxy-Functional Silicone Resins. Molecules, 30(3), 748. [Link]

  • Rando, G., et al. (2024). Cross-linking behavior schematization of the functional alkoxysilanes... ResearchGate. [Link]

  • Chatgilialoglu, C., et al. (2012). Recent Applications of the (TMS)3SiH Radical-Based Reagent. Molecules, 17(1), 597-617. [Link]

  • Stanford Advanced Materials. (2024, June 27). 3-Methacryloxypropyltrimethoxysilane: An Overview of Its Characteristics and Applications. [Link]

  • Nanjing Chemical Material Corp. Application of 3-Methacryloxypropyltrimethoxysilane. [Link]

Sources

Method

Immobilization of catalysts using (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane

Application Note & Protocol Guide Topic: Immobilization of Catalysts using (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane Audience: Researchers, scientists, and drug development professionals. Introduction: Bridging Ho...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: Immobilization of Catalysts using (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bridging Homogeneous and Heterogeneous Catalysis

The immobilization of highly active and selective homogeneous catalysts onto insoluble supports is a critical strategy in modern chemistry, aiming to combine the benefits of both homogeneous and heterogeneous catalysis.[1][2] This approach simplifies catalyst recovery and reuse, prevents product contamination with toxic metals, and can enhance catalyst stability, all of which are principles of green chemistry.[1][3] The choice of a suitable linker to tether the catalyst to the support is paramount for a successful immobilization.

(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is a bifunctional organosilane coupling agent designed for this purpose.[4][5] Its structure is uniquely suited for creating a stable covalent bridge between inorganic oxide supports (like silica or alumina) and a wide range of catalysts. The molecule features:

  • A hydrolyzable methoxy group that reacts with surface hydroxyls on the support to form a durable siloxane (Si-O-Si) bond.[6][7]

  • A reactive chloroalkyl group that serves as an electrophilic site for covalent attachment of the catalyst, typically via a nucleophilic functional group on the catalyst's ligand scaffold.[4]

This guide provides a comprehensive overview of the chemical principles, detailed experimental protocols, characterization techniques, and troubleshooting for the successful immobilization of catalysts using this versatile silane linker.

Chemical Properties and Reaction Mechanism

The immobilization process is a two-stage chemical transformation. First, the silane is grafted onto the support surface. Second, the catalyst is attached to the tethered silane.

Table 1: Physicochemical Properties of the Silane Coupling Agent

Property Value Source
IUPAC Name (3-chloro-2-methylpropyl)-dimethoxy-methylsilane [8]
CAS Number 18244-20-7 [5][8]
Molecular Formula C₇H₁₇ClO₂Si [5][8]
Molecular Weight 196.75 g/mol [5][8]

| Appearance | Colorless to pale yellow liquid |[4] |

Stage 1: Surface Silanization

The process begins with the hydrolysis of the methoxy group on the silane, which is often catalyzed by trace amounts of water on the support surface or in the solvent.[9] This forms a reactive silanol intermediate. The silanol then undergoes a condensation reaction with the hydroxyl groups (-OH) present on the surface of an activated inorganic support (e.g., silica), forming stable siloxane (Si-O-Si) covalent bonds.[6][10] This step effectively grafts the chloroalkyl functionality onto the support surface. The reactivity of methoxy groups is generally higher than ethoxy groups, allowing for rapid hydrolysis.[11]

Stage 2: Catalyst Conjugation

The terminal chloro group on the immobilized propyl chain is an excellent electrophile for nucleophilic substitution (Sₙ2) reactions. A catalyst containing a suitable nucleophilic group (such as an amine, phosphine, carboxylate, or thiolate) can then be introduced. This nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable covalent bond that permanently anchors the catalyst to the support.[4]

G Figure 1: Chemical Immobilization Pathway cluster_0 Stage 1: Silanization cluster_1 Stage 2: Catalyst Attachment Support Support Surface (e.g., SiO₂) with Si-OH groups Condensation Condensation Reaction Support->Condensation Silane (3-Chloro-2-methylpropyl) (methoxy)dimethylsilane Hydrolysis Hydrolysis of -OCH₃ to -OH Silane->Hydrolysis Hydrolysis->Condensation Functionalized_Support Chloroalkyl-Functionalized Support Condensation->Functionalized_Support SN2 Nucleophilic Substitution (Sₙ2) Functionalized_Support->SN2 Catalyst Catalyst with Nucleophilic Group (e.g., -NH₂) Catalyst->SN2 Immobilized_Catalyst Immobilized Catalyst on Support SN2->Immobilized_Catalyst

Caption: A high-level workflow of the two-stage catalyst immobilization process.

Detailed Experimental Protocols

Safety Precautions: (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is a chlorosilane that reacts with water and moisture, liberating methanol and hydrogen chloride.[12][13] All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Protocol 1: Activation of Silica Support

Rationale: The density of surface silanol (Si-OH) groups is critical for achieving high loading of the silane linker. This protocol aims to maximize these active sites by removing physisorbed water and hydrolyzing strained siloxane bridges.

  • Materials:

    • Silica gel (chromatography grade, 60 Å pore size recommended)

    • 3 M Hydrochloric acid (HCl)

    • Deionized water

    • Oven or vacuum oven

  • Procedure:

    • Suspend 10 g of silica gel in 100 mL of 3 M HCl.

    • Stir the slurry vigorously for 4 hours at room temperature.

    • Filter the silica gel and wash extensively with deionized water until the filtrate is neutral (pH ~7).

    • Dry the activated silica gel in an oven at 120 °C for 24 hours. For highly sensitive applications, dry under vacuum at 150 °C to remove all traces of water.

    • Store the activated silica in a desiccator until use.

Protocol 2: Surface Silanization

Rationale: This step covalently grafts the silane linker onto the activated support. Anhydrous conditions are crucial to prevent self-polymerization of the silane in solution, which would otherwise reduce surface functionalization efficiency.

  • Materials:

    • Activated silica gel (from Protocol 1)

    • (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane

    • Anhydrous toluene

    • Anhydrous methanol and hexane for washing

    • Schlenk flask and line

  • Procedure:

    • Place 5.0 g of activated silica into a 250 mL Schlenk flask equipped with a magnetic stir bar.

    • Heat the flask to 150 °C under high vacuum for 2 hours to ensure the removal of any adsorbed water, then backfill with nitrogen or argon.

    • Allow the flask to cool to room temperature.

    • Add 100 mL of anhydrous toluene via cannula transfer.

    • Slowly add 2.5 mL of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane to the stirred silica slurry under an inert atmosphere.

    • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours with vigorous stirring.

    • Cool the mixture to room temperature. Filter the functionalized silica under inert conditions.

    • Wash the silica sequentially with 50 mL of anhydrous toluene, 50 mL of anhydrous methanol (to remove unreacted silane), and finally 50 mL of anhydrous hexane.

    • Dry the chloroalkyl-functionalized silica under high vacuum for 8 hours. The material is now ready for catalyst immobilization.

Protocol 3: Catalyst Immobilization

Rationale: This protocol describes a general method for attaching a catalyst with a nucleophilic handle to the chloroalkyl-functionalized support. The conditions may need optimization depending on the specific catalyst's stability and reactivity.

  • Materials:

    • Chloroalkyl-functionalized silica (from Protocol 2)

    • Catalyst with a nucleophilic group (e.g., an amine-containing ligand on a metal complex)

    • Anhydrous, non-protic solvent (e.g., THF, Dichloromethane, or Acetonitrile)

    • Non-nucleophilic base (optional, e.g., triethylamine or DIPEA)

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, suspend 2.0 g of the chloroalkyl-functionalized silica in 40 mL of the chosen anhydrous solvent.

    • In a separate flask, dissolve the catalyst (e.g., 0.1 mmol) in 10 mL of the same solvent.

    • Add the catalyst solution to the silica slurry via cannula.

    • If the nucleophilic reaction releases an acidic byproduct (like HCl), add 1.5 equivalents of a non-nucleophilic base to act as an acid scavenger.

    • Stir the mixture at a suitable temperature (ranging from room temperature to 60 °C) for 24-48 hours. The optimal temperature and time depend on the nucleophilicity of the catalyst.

    • After the reaction is complete, filter the solid catalyst.

    • Wash the immobilized catalyst thoroughly with the reaction solvent to remove any unreacted (physisorbed) catalyst, followed by a wash with a non-coordinating solvent like hexane.

    • Dry the final product under high vacuum. Store under an inert atmosphere.

Caption: The chemical structures and reactions involved in the immobilization process.

Characterization of the Immobilized Catalyst

Confirming the success of each step is crucial. The following techniques provide qualitative and quantitative evidence of immobilization.

Table 2: Characterization Techniques and Expected Results

Technique Purpose Expected Outcome
FTIR Spectroscopy To identify functional groups on the silica surface. - Activated Silica: Broad peak at ~3400 cm⁻¹ (O-H stretch).- After Silanization: Appearance of new peaks at ~2900-2960 cm⁻¹ (aliphatic C-H stretching) and a decrease in the O-H peak intensity.[14]- After Catalyst Attachment: Appearance of peaks characteristic of the catalyst/ligand (e.g., amide C=O stretch if applicable).
Thermogravimetric Analysis (TGA) To quantify the organic loading on the support.[1] A weight loss step between 200-600 °C corresponding to the decomposition of the organic linker and catalyst. The percentage of weight loss allows for the calculation of grafting density.
Elemental Analysis (CHN/S) To determine the elemental composition of the modified material.[1] The presence and ratio of Carbon, Hydrogen, and Nitrogen can confirm the successful grafting of both the silane and the catalyst.
Inductively Coupled Plasma (ICP-OES/MS) To quantify the amount of metal catalyst loaded and to test for leaching. - Loading: Digestion of the solid catalyst followed by ICP analysis gives the precise metal content (e.g., in mmol/g).- Leaching Test: Analysis of the reaction solution after catalysis shows the amount of metal that has detached from the support, indicating the stability of the linkage.

| Solid-State NMR (¹³C, ²⁹Si) | To provide detailed structural information about the surface species. | - ²⁹Si NMR: Can distinguish between different silicon environments (Q-sites in silica, T-sites from the silane).- ¹³C NMR: Confirms the presence of the alkyl chain from the linker and carbon atoms from the catalyst's ligands. |

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Silane Grafting Density (from TGA/Elemental Analysis) 1. Incomplete activation of the support (low -OH density).2. Moisture contamination during silanization causing self-polymerization.3. Insufficient reaction time or temperature.1. Repeat the acid activation protocol (Protocol 1).2. Ensure all glassware is oven-dried, use anhydrous solvents, and maintain a strict inert atmosphere.3. Increase reflux time to 24 hours.
Low Catalyst Loading 1. Inefficient silanization (see above).2. Low reactivity of the catalyst's nucleophile.3. Steric hindrance around the nucleophilic site or the chloroalkyl group.4. Catalyst degradation under reaction conditions.1. Confirm successful silanization via FTIR or TGA before proceeding.2. Increase the reaction temperature for catalyst attachment; add an acid scavenger if not already used.3. Consider a linker with a longer chain if steric hindrance is an issue.4. Perform the reaction at a lower temperature for a longer duration.
High Catalyst Leaching during Reaction 1. Incomplete covalent bond formation (catalyst is only physisorbed).2. Hydrolysis/cleavage of the Si-O-Si bond under harsh reaction conditions (e.g., strong acid/base).3. Cleavage of the bond between the linker and the catalyst.1. After immobilization, wash the material with a solvent that is good for the catalyst but poor for the support to remove all non-covalently bound species.2. Ensure the reaction pH is within a range that is stable for siloxane bonds (typically pH 3-9).3. Ensure a stable covalent bond (e.g., C-N, C-P) was formed during the attachment step.

References

  • Mechanism of surface modification by a silane coupling agent. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Silane Coupling Agents. (n.d.). Shin-Etsu Silicone. Retrieved March 22, 2026, from [Link]

  • The mechanism of action of silane coupling agent. (n.d.). Tangshan Sunfar New Materials Co., Ltd.. Retrieved March 22, 2026, from [Link]

  • Wang, L., et al. (2011). Improved Silanization Modification of a Silica Surface and Its Application to the Preparation of a Silica-Supported Polyoxometalate Catalyst. Langmuir, 27(17), 10833-10840. [Link]

  • Mechanism of Action of Silane Coupling Agent. (2021). Nanjing SiSiB Silicones Co., Ltd.. Retrieved March 22, 2026, from [Link]

  • What is the mechanism of the silane coupling agent. (2023). Qingdao Hengda Chemical New Material Co., Ltd.. Retrieved March 22, 2026, from [Link]

  • Peyre, C., et al. (2014). Enzyme Immobilization on Silane-Modified Surface through Short Linkers: Fate of Interfacial Phases and Impact on Catalytic Activity. Langmuir, 30(12), 3494-3503. [Link]

  • Benaglia, M., & Puglisi, A. (Eds.). (2020). Catalyst Immobilization: Methods and Applications. Wiley-VCH. [Link]

  • (3-Chloro-2-methylpropyl)dimethoxymethylsilane. (n.d.). PubChem. Retrieved March 22, 2026, from [Link]

  • Ponomareva, E. A., et al. (2024). Bifunctional Silica-Supported Ionic Liquid Phase (SILP) Catalysts in Silane Production: Their Synthesis, Characterization and Catalytic Activity. Catalysts, 14(1), 1. [Link]

  • Wang, J., et al. (2012). Immobilization of Lipases on Alkyl Silane Modified Magnetic Nanoparticles: Effect of Alkyl Chain Length on Enzyme Activity. PLoS ONE, 7(8), e43478. [Link]

  • Spirosilanes Activate Gold(I)‐Catalysts in Cycloisomerization and Intermolecular Reactions. (2023). Angewandte Chemie International Edition, 62(50), e202312674. [Link]

  • (3-chloro-2-methylpropyl)dimethoxymethylsilane (C7H17ClO2Si). (n.d.). PubChemLite. Retrieved March 22, 2026, from [Link]

  • Safety Data Sheet for 3-chloropropyldimethylmethoxysilane. (2015). Gelest, Inc. Retrieved March 22, 2026, from [Link]

  • 3-chloropropyl-methoxy-dimethylsilane. (n.d.). iChemical. Retrieved March 22, 2026, from [Link]

  • Immobilization of Molecular Catalysts on Solid Supports via Atomic Layer Deposition for Chemical Synthesis in Sustainable Solvents. (2021). ACS Catalysis, 11(20), 12698-12706. [Link]

  • Aryl Silane Oxidation. (n.d.). The Royal Society of Chemistry. Retrieved March 22, 2026, from [Link]

  • Immobilized Biocatalysts. (2018). MDPI. Retrieved March 22, 2026, from [Link]

  • Immobilizing Catalysts on Porous Materials. (2006). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Lebel, H., & Piras, H. (2019). Stereoselective Synthesis of (R)-((R)-1-Phenyl-2,2,2-trichloroethyl)2-(2-bromophenyl)aziridine-1-carboxylate. Organic Syntheses, 96, 351-367. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent unwanted self-condensation of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane . Below, you will fi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane . Below, you will find mechanistic insights, troubleshooting workflows, and rigorously validated protocols designed to prevent the unwanted self-condensation of this reactive intermediate.

Mechanistic Causality: Why Does Self-Condensation Occur?

To prevent degradation, one must first understand the chemical causality. (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is a monofunctional methoxysilane . It possesses a single hydrolyzable methoxy (–OCH₃) group attached to the silicon atom.

When exposed to moisture, the methoxy group undergoes hydrolysis to form a highly reactive silanol (–OH) intermediate[1]. Because methoxysilanes hydrolyze 6 to 10 times faster than their ethoxysilane counterparts, they are acutely sensitive to ambient humidity[1]. Once the silanol is formed, it rapidly reacts either with another silanol molecule (producing water) or with an unhydrolyzed methoxysilane molecule (producing methanol) to form a stable disiloxane (Si–O–Si) bond[2].

Because this specific molecule has only one reactive site (dimethyl-substituted), the condensation terminates at a disiloxane dimer rather than forming a complex polymer network. Both hydrolysis and condensation are dramatically accelerated by trace acids or bases, making pH control and strictly anhydrous conditions the cornerstone of preventing degradation[1][3].

G A (3-Chloro-2-methylpropyl) (methoxy)dimethylsilane (Intact) C Silanol Intermediate + Methanol (MeOH) A->C Hydrolysis D Disiloxane Dimer (Self-Condensation Product) A->D Direct Condensation with Silanol B Moisture (H2O) Acid/Base Catalysis B->C Triggers/Accelerates C->D Condensation (-H2O or -MeOH)

Hydrolysis and condensation pathway of methoxysilanes.

Quantitative Kinetics & Stability Data

To effectively prevent condensation, researchers must control the environmental triggers. The table below summarizes the kinetic factors influencing methoxysilane stability based on established literature.

ParameterConditionEffect on Hydrolysis/Condensation RateReference
Water Content Anhydrous (<10 ppm H₂O)Negligible hydrolysis; silane remains intact.[3]
pH Neutral (pH ~7.0)Minimum hydrolysis rate; maximum stability in solution.[4]
pH Acidic (pH <4.0)Rapid hydrolysis (protonation of -OR group); slower condensation.[1][2]
pH Basic (pH >8.0)Rapid hydrolysis; highly accelerated condensation.[1][2]
Temperature Elevated (>50°C)Dramatically accelerates both hydrolysis and condensation kinetics.[5]

Troubleshooting Guide & FAQs

Q1: My (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane has turned cloudy or increased in viscosity. What happened? A: Cloudiness or a shift in viscosity indicates that moisture has breached your storage vessel, triggering hydrolysis and subsequent self-condensation into disiloxane dimers[6][7]. Because the reactive methoxy group has been consumed to form the Si-O-Si dimer, the reagent is compromised. You must discard the batch for sensitive synthetic steps.

Q2: How can I differentiate between the intact silane and the condensed dimer analytically? A: Use ²⁹Si NMR or ¹H NMR spectroscopy. In ²⁹Si NMR, the intact methoxysilane will show a distinct chemical shift compared to the condensed disiloxane (M-type structure)[5]. In ¹H NMR, monitor the methoxy protons (typically around 3.4–3.5 ppm); a decrease in this peak integration coupled with the appearance of free methanol indicates that hydrolysis has occurred[4][5].

Q3: I am using the silane in an organic solvent. How do I prevent condensation during my reaction? A: Ensure your solvent is rigorously dried (e.g., using activated molecular sieves or a solvent purification system) to achieve <10 ppm water content[3]. Furthermore, avoid using glassware cleaned with alkaline detergents unless thoroughly neutralized and oven-dried, as residual base on the glass surface catalyzes condensation[1].

Validated Standard Operating Procedure (SOP): Anhydrous Handling

To create a self-validating system, this protocol ensures that every point of potential moisture ingress is mitigated and analytically verifiable.

Step 1: Preparation of the Inert Environment

  • Purge a glovebox or Schlenk line with high-purity Argon. Argon is preferred over Nitrogen due to its higher density, which allows it to blanket the liquid surface more effectively.

  • Verify that the moisture analyzer in the glovebox reads <1 ppm H₂O . Do not proceed if moisture levels are higher.

Step 2: Glassware and Reagent Preparation

  • Bake all glassware (Schlenk flasks, syringes, ampules) at 150°C for a minimum of 4 hours to remove surface-bound water.

  • Cool the glassware under a dynamic vacuum or directly inside the Argon-filled glovebox.

  • Dry all organic solvents over activated 3Å molecular sieves for at least 48 hours prior to use.

  • Validation Check: Verify solvent dryness via Karl Fischer titration to ensure water content is <10 ppm.

Step 3: Transfer and Aliquoting

  • Inside the glovebox, transfer the bulk (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane into single-use amber glass ampules . Amber glass is required to prevent any potential UV-induced radical side reactions involving the chloroalkyl chain.

  • Do not use standard silicone or rubber septa for long-term storage, as they are permeable to atmospheric moisture over time[7].

Step 4: Sealing and Storage

  • Flame-seal the glass ampules while under the Argon atmosphere.

  • Store the sealed ampules in a dark, temperature-controlled environment (2°C to 8°C) to suppress baseline kinetic reactions[5].

  • Critical: Allow the ampule to reach room temperature before opening to prevent atmospheric moisture from condensing on the cold liquid.

Workflow Start Receive Silane Batch Check Karl Fischer Titration (Check H2O < 10 ppm) Start->Check Dry Dry Solvents & Bake Glassware (150°C, 4h) Check->Dry Pass Fail Discard or Redistill Check->Fail Fail (>10 ppm) Glovebox Argon Glovebox Transfer (<1 ppm H2O) Dry->Glovebox Seal Flame-Seal Ampules Glovebox->Seal Store Store at 2-8°C in Dark Seal->Store

Self-validating workflow for anhydrous handling of methoxysilanes.

Sources

Optimization

Technical Support Center: Yield Optimization for (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane Synthesis

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals scaling up the synthesis of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane. The standard indust...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals scaling up the synthesis of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane. The standard industrial workflow involves a two-step process: the Pt-catalyzed hydrosilylation of methallyl chloride with dimethylchlorosilane, followed by nucleophilic methoxylation.

Below, you will find mechanistic troubleshooting guides, quantitative optimization data, and self-validating protocols to eliminate bottlenecks and maximize your yield.

Process Overview & Mechanistic Pathway

G A Methallyl Chloride + Dimethylchlorosilane B Pt-Catalyzed Hydrosilylation A->B 65-75°C, 2% O₂ C Intermediate: (3-Chloro-2-methylpropyl) dimethylchlorosilane B->C Chalk-Harrod (T1) F Failure Mode: β-Hydride Elimination (Isobutylene + Si-Cl) B->F Excess Heat (T2) D Methoxylation (+ MeOH / Et₃N) C->D Anhydrous E Target Product: (3-Chloro-2-methylpropyl) (methoxy)dimethylsilane D->E Nucleophilic Sub. G Failure Mode: Siloxane Dimerization (Si-O-Si) D->G Trace H₂O / Acid

Figure 1: Mechanistic workflow and failure points in the 2-step synthesis of the target silane.

Troubleshooting & FAQs

Part 1: Hydrosilylation Step

Q: Why is my hydrosilylation yield plateauing at 60-70% with significant gas evolution? A: Gas evolution indicates the formation of isobutylene and silyl chlorides via a competitive cleavage pathway. In the Pt-catalyzed hydrosilylation of allylic chlorides, the Chalk-Harrod mechanism dictates that the intermediate can proceed via two transition states (T1 and T2). Because of the methyl group on methallyl chloride, the polarity of its C-C double bond naturally favors the T1-type transition state, which leads to the desired anti-Markovnikov addition[1]. However, excessive temperatures (>90°C) or catalyst overloading force the reaction down the T2 allylic substitution pathway, triggering β -hydride elimination and generating gaseous byproducts. Solution: Maintain internal reaction temperatures strictly between 65°C and 75°C and utilize a continuous-addition protocol to prevent thermal runaway.

Q: How do I prevent catalyst deactivation (black precipitation) during the reaction? A: The precipitation of "platinum black" signifies catalyst agglomeration. This occurs when the local concentration of the highly reactive Si-H species vastly exceeds the olefin, or when the system is entirely devoid of oxygen. Oxygen acts as a critical co-catalyst in Pt-mediated hydrosilylations; running the reaction under a lean-oxygen blend prevents the reduction of the active Pt species into inactive elemental clusters[2]. Solution: Purge the headspace with a 2% O2​ / 98% N2​ gas mixture rather than strictly anaerobic argon. Ensure dimethylchlorosilane is added dropwise to an excess of methallyl chloride[3].

Part 2: Methoxylation & Purification

Q: During methoxylation, I am isolating significant amounts of siloxane dimers (Si-O-Si). How can I suppress this? A: Chlorosilanes are exquisitely sensitive to moisture. Trace water in the methanol or the reaction atmosphere causes rapid hydrolysis of the (3-chloro-2-methylpropyl)dimethylchlorosilane intermediate into a silanol. This silanol immediately condenses with another chlorosilane molecule to form a siloxane dimer. Furthermore, the HCl generated during methoxylation autocatalyzes this condensation. Solution: Use strictly anhydrous methanol (Karl Fischer titration < 50 ppm H2​O ). Incorporate an acid scavenger, such as triethylamine ( Et3​N ), to neutralize HCl immediately upon formation.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product distribution during the hydrosilylation and methoxylation phases.

Reaction PhaseCatalyst / ReagentAtmosphereTemp (°C)Target Yield (%)Cleavage Byproducts (%)Siloxane Dimer (%)
Baseline Hydro. 100 ppm Speier's100% N2​ 95°C65%18%N/A
Optimized Hydro. 20 ppm Karstedt's2% O2​ / N2​ 70°C94% < 2%N/A
Baseline Methox. Neat MeOHAmbient Air25°C72%N/A15%
Optimized Methox. Anhydrous MeOH + Et3​N Dry N2​ 0°C to 25°C96% N/A< 1%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies incorporate built-in validation checkpoints. If a checkpoint fails, halt the process and correct the parameter before proceeding.

Protocol 1: Hydrosilylation of Methallyl Chloride
  • Preparation: Dry a 500 mL 3-neck flask overnight at 120°C. Equip with a reflux condenser, a pressure-equalizing dropping funnel, and an internal thermocouple.

  • Charging: Add 1.05 equivalents of methallyl chloride. Inject Karstedt's catalyst (Pt(0) complex) to achieve a 20 ppm Pt loading relative to the total silane mass.

  • Atmosphere: Purge the system with a 2% O2​ / 98% N2​ gas mixture.

    • Validation Checkpoint: Ensure the system is not strictly anaerobic to prevent Pt(0) precipitation[2].

  • Heating & Initiation: Heat the mixture to 65°C. Add exactly 5% of the total dimethylchlorosilane volume via the dropping funnel.

    • Validation Checkpoint: Monitor the thermocouple. A spontaneous exotherm of 2-5°C confirms catalytic initiation. Do not add more silane if the exotherm is absent , as this risks dangerous thermal runaway.

  • Continuous Addition: Once initiated, add the remaining dimethylchlorosilane dropwise over 2 hours. Modulate the addition rate to maintain the internal temperature strictly between 65°C and 75°C.

  • Completion: Stir for 1 hour post-addition.

    • Validation Checkpoint: GC-FID analysis must show <2% residual methallyl chloride.

Protocol 2: Methoxylation of the Intermediate
  • Preparation: In a separate flame-dried flask, dissolve the crude (3-chloro-2-methylpropyl)dimethylchlorosilane intermediate in anhydrous toluene (KF < 50 ppm).

  • Base Addition: Add 1.1 equivalents of anhydrous triethylamine ( Et3​N ) and cool the reactor to 0°C using an ice bath.

  • Methoxylation: Add 1.2 equivalents of anhydrous methanol dropwise over 30 minutes under vigorous stirring.

    • Validation Checkpoint: Immediate formation of a dense, white precipitate ( Et3​N⋅HCl ) visually validates that the nucleophilic substitution is proceeding successfully and HCl is being scavenged.

  • Maturation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.

  • Isolation: Filter the ammonium salt under an inert atmosphere. Distill the filtrate under reduced pressure to isolate the pure (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane.

    • Validation Checkpoint: 1H NMR analysis must show a sharp singlet at ~3.4 ppm (indicating the Si−OCH3​ protons) and a complete absence of broad Si−OH peaks at ~2.0-2.5 ppm.

References

  • [1] Functionalized Hybrid Silicones – Catalysis, Synthesis and Application. MediaTUM (Technical University of Munich). 1

  • [2] Method for controlling hydrosilylation in a reaction mixture - EP 0533170 B1. European Patent Office / Google Patents. 2

  • [3] Mechanistic insights into the hydrosilylation of allyl compounds. ResearchGate. 3

Sources

Troubleshooting

Troubleshooting moisture sensitivity issues with (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane. This resource is designed to provide in-depth troubles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions for professionals utilizing this versatile organosilane reagent. As Senior Application Scientists, we have compiled this guide based on extensive laboratory experience and a thorough understanding of the underlying chemical principles governing its reactivity, particularly its sensitivity to moisture. Our goal is to empower you to anticipate and resolve experimental challenges, ensuring the success and reproducibility of your work.

Troubleshooting Guide: Moisture-Related Issues

The primary challenge in working with (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is its susceptibility to hydrolysis. Even trace amounts of water can lead to the formation of silanols and subsequent self-condensation, yielding undesirable siloxane oligomers and polymers.[1][2] This guide will help you diagnose and remedy common issues arising from moisture contamination.

Problem 1: Inconsistent Reaction Yields or Complete Reaction Failure

Symptoms:

  • Significantly lower than expected yield of the desired product.

  • Complete recovery of starting materials.

  • Formation of a white, insoluble precipitate in the reaction mixture.

Root Cause Analysis:

The methoxy group on the silicon atom is readily hydrolyzed by water to form a reactive silanol (Si-OH) intermediate and methanol.[3][4] This silanol can then undergo self-condensation with other silanol molecules or react with the parent methoxysilane to form stable, unreactive siloxane (Si-O-Si) bonds.[5] This process effectively consumes the reagent and prevents it from participating in the intended reaction.

Troubleshooting Workflow:

Figure 1: Troubleshooting workflow for inconsistent reaction outcomes.

Detailed Protocols & Explanations:

  • Step 1: Verify Solvent Anhydrousness.

    • Rationale: The most common source of water contamination is the reaction solvent. Many common organic solvents are hygroscopic and will absorb moisture from the atmosphere.

    • Protocol: Solvent Moisture Content Analysis. While Karl Fischer titration is the gold standard for accurately determining water content, a simple qualitative test can be informative.[6][7] A more practical approach for most labs is to ensure solvents are appropriately dried and handled.

    • Protocol: Rigorous Solvent Drying. For demanding applications, solvents should be dried using appropriate desiccants.[8][9]

      • Recommended Drying Agents:

        • Molecular Sieves (3Å or 4Å): Highly effective for a broad range of solvents. Activate by heating at 300°C for at least 24 hours under vacuum or a stream of inert gas before use.[8]

        • Calcium Hydride (CaH₂): Suitable for drying hydrocarbons, ethers, and amines. Reacts with water to produce hydrogen gas, so it must be handled with care. Not suitable for protic solvents or some carbonyl-containing compounds.[9]

        • Sodium/Benzophenone: A classic method for achieving very low water levels in ethereal and hydrocarbon solvents. The deep blue color of the benzophenone ketyl radical indicates anhydrous conditions. This method involves reactive metals and should only be used by experienced personnel with appropriate safety precautions.

SolventRecommended Drying AgentTypical Residual Water Content (ppm)
TolueneActivated 3Å Molecular Sieves, Sodium/Benzophenone< 10
Tetrahydrofuran (THF)Activated 3Å Molecular Sieves, Sodium/Benzophenone< 10
Dichloromethane (DCM)Calcium Hydride, Activated 3Å Molecular Sieves< 15[8]
AcetonitrileActivated 3Å Molecular Sieves< 10

Table 1: Recommended drying agents and achievable moisture levels for common solvents.[8]

  • Step 2: Assess Reagent Integrity.

    • Rationale: (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane can degrade upon improper storage or repeated exposure to atmospheric moisture.[1][10]

    • Protocol: Reagent Inspection. Visually inspect the reagent. It should be a clear, colorless to pale yellow liquid.[11] The presence of cloudiness or a solid precipitate suggests hydrolysis and condensation have occurred.

    • Best Practice: Purchase the reagent in small quantities to ensure freshness and store it in a desiccator or glove box under an inert atmosphere (e.g., nitrogen or argon).[1][12] Always use a fresh, sealed bottle for critical reactions.

  • Step 3: Refine Inert Atmosphere Techniques.

    • Rationale: Even with dry solvents and fresh reagents, exposure to the laboratory atmosphere during setup and reagent transfer can introduce sufficient moisture to compromise the reaction.

    • Protocol: Implementing Schlenk Line or Glove Box Techniques. For optimal results, all manipulations should be performed under a dry, inert atmosphere.[13][14]

      • Glassware Preparation: All glassware should be oven-dried at >120°C for several hours and allowed to cool in a desiccator or under a stream of inert gas.[15]

      • Assembling the Apparatus: Assemble the reaction apparatus while it is still warm and immediately place it under a positive pressure of nitrogen or argon.

      • Reagent Transfer: Use gas-tight syringes or cannulas to transfer the silane and any other moisture-sensitive reagents.[15] Before drawing the liquid, flush the syringe with inert gas.

Problem 2: Formation of an Oily Film or Non-uniform Surface Coating in Surface Modification Applications

Symptoms:

  • An uneven, oily, or patchy appearance on the substrate surface after silanization.

  • Poor adhesion of subsequent layers or materials.

  • Inconsistent surface energy (e.g., variable contact angles).

Root Cause Analysis:

This issue is often a result of premature hydrolysis and self-condensation of the silane in the bulk solution before it has a chance to react with the substrate surface.[12] This leads to the formation of siloxane oligomers that physisorb onto the surface rather than forming a uniform, covalently bonded monolayer.[16]

Troubleshooting Workflow:

Figure 2: Troubleshooting workflow for non-uniform surface coatings.

Detailed Protocols & Explanations:

  • Step 1: Ensure Rigorous Substrate Cleaning and Activation.

    • Rationale: The silanization reaction relies on the presence of hydroxyl (-OH) groups on the substrate surface. Incomplete cleaning can leave organic residues that mask these reactive sites, while insufficient activation can result in a low density of hydroxyl groups.

    • Protocol: Substrate Cleaning & Activation. The optimal method depends on the substrate material.

      • For Glass or Silicon: Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) is highly effective but extremely hazardous. Oxygen plasma or UV/Ozone treatment are safer and often equally effective alternatives.[12]

      • General Protocol: After cleaning, thoroughly rinse the substrate with deionized water and a high-purity solvent (e.g., ethanol or acetone) before drying it in an oven or under a stream of inert gas.[12]

  • Step 2: Optimize Silanization Solution and Reaction Conditions.

    • Rationale: The concentration of the silane, the reaction time, and the presence of trace water are critical parameters.

    • Protocol: Solution Preparation and Use.

      • Always use anhydrous solvents for the silanization solution.[12]

      • Prepare the silane solution (typically 1-2% v/v) immediately before use to minimize its exposure to atmospheric moisture.[12]

      • Consider performing the deposition in a glove box or a sealed reaction vessel under an inert atmosphere to strictly control the environment.[17]

  • Step 3: Implement a Proper Curing Step.

    • Rationale: After the initial deposition, a thermal curing step is often necessary to drive the condensation reaction between adjacent silanol groups and between silanols and the surface, forming stable siloxane bonds.

    • Protocol: Thermal Curing. After rinsing excess silane from the surface with an anhydrous solvent, bake the substrate in an oven, typically at 80-120°C for 30-60 minutes.[12]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of moisture sensitivity for (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane?

A1: The silicon-methoxy (Si-OCH₃) bond is susceptible to nucleophilic attack by water. This hydrolysis reaction cleaves the Si-O bond, forming a silicon-hydroxyl group (silanol, Si-OH) and releasing methanol.[3][4] This reaction can be catalyzed by both acids and bases.[18] The resulting silanols are highly reactive and readily undergo condensation with each other to form stable siloxane (Si-O-Si) linkages, leading to the formation of dimers, oligomers, and eventually polymers.[2][19]

Figure 3: Simplified reaction pathway of hydrolysis and condensation.

Q2: How should I properly store (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane?

A2: The reagent should be stored in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon.[10][20] It is best to store it in a cool, well-ventilated area away from heat, sparks, and open flames.[10][21] For long-term storage and to maintain the highest purity, a desiccator or a glove box is recommended. Avoid storing it with incompatible materials such as acids, alcohols, oxidizing agents, and peroxides.[10]

Q3: Can I use ¹H NMR to check if my silane reagent has hydrolyzed?

A3: Yes, ¹H NMR spectroscopy is an excellent tool for assessing the hydrolysis of methoxysilanes.[19][22] In the parent compound, you will observe a sharp singlet for the methoxy protons (-OCH₃). Upon hydrolysis, this signal will decrease in intensity, and a new signal corresponding to methanol (CH₃OH) will appear. Additionally, a broad signal for the silanol protons (-SiOH) may be observed, although its chemical shift can be highly variable and it may exchange with residual water. Comparing the integration of the methoxy signal to other non-labile protons on the alkyl chain can provide a quantitative measure of the extent of hydrolysis.

Q4: My reaction requires an aqueous or protic solvent. How can I use this reagent effectively?

A4: Using (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane in the presence of water or protic solvents like alcohols is challenging due to rapid hydrolysis and self-condensation.[3] However, it is possible under controlled conditions. The key is to manage the pH and concentration to favor the desired reaction over self-condensation. Often, the hydrolysis is intentionally carried out in a controlled manner to generate the reactive silanol species in situ. For these applications, the reaction kinetics are highly dependent on factors like pH, catalyst, and temperature.[2][23] It is recommended to consult literature specific to your application for optimized protocols.

Q5: What safety precautions should I take when handling this reagent?

A5: (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is a reactive chemical that requires careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile), safety goggles or a face shield, and a lab coat.[10]

  • Ventilation: Handle the reagent in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[21][24]

  • Moisture and Incompatibilities: Avoid all contact with water and moisture.[10] Keep it away from incompatible materials. The hydrolysis reaction produces methanol, which is flammable and toxic.

  • Spills: In case of a spill, absorb it with an inert, dry material (e.g., sand or vermiculite) and place it in a sealed container for disposal. Do not use water to clean up spills.[24]

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

References

  • Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy. (n.d.). Google Scholar.
  • Kang, H. J., & Meesiri, W. (1990). Nuclear Magnetic Resonance Studies of the Hydrolysis and Molecular Motion of Aminopropylsilane. Scholars' Mine.
  • Troubleshooting incomplete silanization of surfaces. (n.d.). Benchchem.
  • NMR spectroscopic studies of dimethyldiethoxy silane hydrolysis and polysiloxane conversion. (n.d.). Scite.ai.
  • Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. (2018). PubMed.
  • Nishiyama, N., Horie, K., & Asakura, T. (1987). Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR. Semantic Scholar.
  • Factors contributing to the stability of alkoxysilanes in aqueous solution. (n.d.). Gelest, Inc.
  • sic2338.0 - 3-chloropropyldimethylmethoxysilane, 95%. (2015). Gelest, Inc.
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.). Journal of Organic Chemistry.
  • Drying Agents. (n.d.). Sigma-Aldrich.
  • solvent drying and drying agents. (n.d.). Delloyd's Lab-Tech Chemistry resource.
  • The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. (n.d.). ResearchGate.
  • SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
  • How to prevent the hydrolysis of A Silane Coupling Agent? (2025). U-Sunny Technology.
  • Chloro(3-chloro-2-methylpropyl)dimethylsilane. (n.d.). CymitQuimica.
  • SAFETY DATA SHEET. (2025). TCI Chemicals.
  • SAFETY DATA SHEET. (n.d.). FUJIFILM Wako Chemicals.
  • Organosilane deposition for microfluidic applications. (2011). National Institutes of Health.
  • Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (n.d.). National Institutes of Health.
  • Non-destructive measurement technique for water content in organic solvents based on a thermal approach. (2022). RSC Publishing.
  • Silane Terminated Polymer Reactions with Non-Tin Catalysts. (2023). Adhesives & Sealants Industry.
  • Elucidating the Mechanism of Condensation-Mediated Degradation of Organofunctional Silane Self-Assembled Monolayer Coatings. (2021). ACS Applied Materials & Interfaces.
  • What is a solvent Moisture Meter? Terms. (n.d.). NBchao.Com.
  • An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Trimethoxy(propyl)silane. (n.d.). Benchchem.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh.
  • Inert Atmosphere. (2022). YouTube.
  • An In-Depth Technical Guide to the Hydrolysis Mechanism of 3-(Trimethoxysilyl)propyl Methacrylate. (n.d.). Benchchem.
  • Inert atmosphere Technique. (2025). Reddit.

Sources

Optimization

Improving shelf life and storage conditions for (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane

Welcome to the Technical Support Center for (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane (CAS No. 18244-20-7).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane (CAS No. 18244-20-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the successful storage, handling, and application of this versatile organosilane reagent. Our commitment is to scientific integrity and providing you with reliable, field-proven insights.

I. Critical Overview: The Chemistry of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane

(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is a bifunctional organosilane featuring a reactive methoxysilyl group and a chloroalkyl group. This structure allows it to act as a crucial intermediate in organic synthesis and as a coupling agent. The methoxy group is susceptible to hydrolysis, which is the primary pathway for both its intended reactivity and its degradation. Understanding and controlling this hydrolysis is paramount to its effective use and long-term stability.

II. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during your experiments with (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane.

Question 1: I've observed a decrease in the purity of my stored (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane. What is the likely cause and how can I prevent it?

Answer:

The most probable cause of decreased purity is accidental hydrolysis due to exposure to moisture. Methoxysilanes are highly sensitive to water, reacting to form silanols and methanol.[1] This initial hydrolysis can be followed by the self-condensation of the resulting silanols to form disiloxanes and higher-order oligomers.

Causality Chain:

  • Moisture Ingress: The primary trigger is the presence of water, which can be introduced from atmospheric humidity during handling or from improperly dried storage containers and solvents.

  • Hydrolysis: The Si-OCH₃ bond is readily cleaved by water, especially in the presence of acidic or basic catalysts, to form a Si-OH (silanol) group and methanol.

  • Condensation: The newly formed, reactive silanol groups can then condense with each other, eliminating a molecule of water to form a stable Si-O-Si (siloxane) bond.

To prevent this, meticulous handling and storage under anhydrous conditions are critical.

Experimental Protocol: Inert Atmosphere Handling

  • Preparation: Before opening the reagent bottle, ensure you have a dry, inert atmosphere (e.g., nitrogen or argon) available. All glassware should be oven-dried and cooled under a stream of inert gas.

  • Transfer: Use a syringe or cannula to transfer the required amount of the liquid reagent under a positive pressure of inert gas.

  • Storage: After dispensing, flush the headspace of the reagent bottle with inert gas before tightly sealing the cap. For long-term storage, consider using a bottle with a septum-sealed cap.

Question 2: My reaction with (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is giving low yields and a complex mixture of byproducts. What could be the issue?

Answer:

This issue often points to uncontrolled hydrolysis of the methoxysilyl group either before or during your reaction. The presence of water in your reaction system will lead to the formation of silanols and their condensation products, which can compete with your desired reaction pathway.

Troubleshooting Workflow:

G cluster_0 Problem: Low Yield & Byproducts cluster_1 Investigation cluster_2 Corrective Actions cluster_3 Verification start Low Yield/ Byproduct Formation check_moisture Check for Moisture Sources start->check_moisture check_reagents Verify Reagent Purity check_moisture->check_reagents If moisture is suspected check_conditions Review Reaction Conditions check_reagents->check_conditions dry_solvents Dry Solvents & Reagents check_conditions->dry_solvents inert_atmosphere Use Inert Atmosphere dry_solvents->inert_atmosphere optimize_reaction Optimize Reaction Parameters inert_atmosphere->optimize_reaction rerun_reaction Re-run Small Scale Reaction optimize_reaction->rerun_reaction analyze_product Analyze Product Purity rerun_reaction->analyze_product

Troubleshooting Workflow for Low Reaction Yields.

Detailed Checks:

  • Solvent Purity: Ensure your reaction solvents are anhydrous. Use freshly dried solvents or purchase high-purity anhydrous solvents.

  • Reagent Purity: Verify the purity of your other starting materials. Some reagents can be hygroscopic.

  • Reaction Temperature: Exothermic reactions can sometimes accelerate side reactions. Consider controlling the temperature during the addition of the silane.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane?

A1: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] It is crucial to store it under an inert atmosphere, such as nitrogen or argon, to prevent hydrolysis from atmospheric moisture.

ParameterRecommended ConditionRationale
Temperature Cool (typically 2-8 °C)Reduces vapor pressure and slows potential degradation reactions.
Atmosphere Inert gas (Nitrogen or Argon)Prevents hydrolysis by excluding atmospheric moisture.
Container Tightly sealed, opaque glassProtects from moisture and light.
Incompatible Materials Water, acids, bases, alcohols, oxidizing agentsThese substances can catalyze or participate in degradation reactions.[1]

Q2: What is the expected shelf life of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane?

A2: While a specific expiration date is highly dependent on storage conditions, when stored under optimal conditions (as described above), an unopened container can be expected to maintain its purity for at least 12 to 24 months. Once opened, the shelf life will decrease depending on the frequency of use and the effectiveness of inert atmosphere handling. Regular purity checks are recommended for opened containers.

Q3: How does hydrolysis affect the compound and its applications?

A3: Hydrolysis is the primary degradation pathway for (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane. The methoxy group reacts with water to form a silanol (Si-OH) and methanol. This silanol is often the desired reactive intermediate in many applications, such as surface modification. However, uncontrolled hydrolysis leads to the formation of siloxane (Si-O-Si) oligomers and polymers, which can result in a loss of reactivity and the formation of insoluble precipitates.

Degradation Pathway:

G cluster_0 Hydrolysis and Condensation Pathway start (3-Chloro-2-methylpropyl) (methoxy)dimethylsilane hydrolysis Hydrolysis (+ H₂O) start->hydrolysis silanol Silanol Intermediate (+ CH₃OH) hydrolysis->silanol condensation Condensation (- H₂O) silanol->condensation siloxane Disiloxane & Oligomers condensation->siloxane

Sources

Troubleshooting

Minimizing steric hindrance effects in (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane reactions

Technical Support Center: Troubleshooting (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane Workflows Executive Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane Workflows

Executive Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the kinetic and thermodynamic challenges associated with (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane (CAS: 18244-08-1) [1]. While this bifunctional organosilane is a highly versatile building block for surface modification and complex organic synthesis, its unique structural topology requires precise, mechanism-aware handling.

The core issue lies in its beta-branching . The presence of a 2-methyl group adjacent to the primary alkyl chloride introduces significant steric hindrance. This neopentyl-like topological shielding can derail Grignard reagent formation and nucleophilic substitution (SN2) pathways if standard straight-chain protocols are blindly applied [2]. This guide synthesizes field-proven methodologies, causal explanations, and self-validating protocols to help you bypass these steric blocks and maximize your yields.

Part 1: Frequently Asked Questions (FAQs)

Q1: My Grignard initiation is failing, and I am recovering unreacted silane. How do I force the Mg insertion? A1: The beta-methyl group physically hinders the approach of the carbon-chlorine bond to the magnesium surface, delaying the single-electron transfer (SET) required for initiation [2]. Furthermore, applying excessive heat to force this initiation often leads to unwanted Wurtz coupling or beta-hydride elimination. The Solution: Do not rely on heat alone. Use chemical activation via the Entrainment Method . By introducing 1,2-dibromoethane to the reaction mixture, you continuously expose fresh, highly reactive Mg surfaces. Additionally, switch your solvent from diethyl ether to anhydrous Tetrahydrofuran (THF). THF's higher Lewis basicity better stabilizes the sterically congested organomagnesium transition state.

Q2: I am attempting an SN2 substitution with an amine nucleophile, but the yield is <20% after 48 hours. How can I accelerate this? A2: Direct SN2 reactions require the nucleophile to approach the electrophilic carbon from a 180° backside trajectory [3]. The beta-methyl group sterically blocks this approach path. Alkyl chlorides are already only moderate leaving groups; combining this with beta-branching makes direct SN2 kinetically unfavorable [4]. The Solution: Implement a Finkelstein Reaction to convert the chloride to an iodide in situ. Iodine is a superior leaving group, and its larger atomic radius lengthens the C-I bond, moving the leaving group further away from the steric bulk of the beta-methyl group.

Q3: Does the 2-methylpropyl chain affect the reactivity of the methoxy group on the silicon atom? A3: Yes, but to a lesser extent. The isobutyl-like chain can fold back, providing mild gamma-steric shielding to the silicon center. This slightly retards the hydrolysis and condensation rates of the methoxy group compared to straight-chain methoxysilanes. When performing surface functionalization, you must compensate by increasing your catalyst concentration (e.g., titanate catalysts or acetic acid) or extending curing times.

Part 2: Visualizing the Troubleshooting Workflows

Grignard_Workflow A (3-Chloro-2-methylpropyl) (methoxy)dimethylsilane B Add Mg Turnings in Anhydrous THF A->B C Initiation Stalled? (Beta-Methyl Steric Block) B->C D Add 1,2-Dibromoethane (Entrainment Activation) C->D Yes E Exothermic SET Reaction (Cloudy Solution) C->E No D->E F Target Grignard Reagent Successfully Formed E->F

Fig 1. Workflow for overcoming steric hindrance in Grignard reagent formation.

SN2_Workflow S1 Target: SN2 Substitution at C-Cl Bond S2 Direct Nucleophilic Attack S1->S2 S3 Low Yield / Slow Rate Due to Steric Clash S2->S3 S4 Finkelstein Activation (NaI in Acetone/DMF) S3->S4 Optimize S5 Transient C-I Intermediate (Longer Bond) S4->S5 S6 High Yield Substitution Product S5->S6 Add Nucleophile

Fig 2. Finkelstein activation pathway to bypass beta-branching steric blocks in SN2 reactions.

Part 3: Data Presentation

To quantify the impact of beta-branching, compare the relative SN2 reaction rates of various silane topologies. This data informs why standard protocols fail for CAS 18244-08-1 and dictates the necessity of chemical activation.

Substrate TopologyExample SilaneRelative SN2 Rate (vs. Unbranched)Primary Steric FactorRecommended Activation Strategy
Unbranched Primary (3-Chloropropyl)trimethoxysilane1.0 (Baseline)MinimalNone required
Gamma-Branched Primary (4-Chloro-3-methylbutyl)trimethoxysilane~0.65 - 0.80Distal branching; minor shieldingMild heating (40°C)
Beta-Branched Primary (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane ~0.03 - 0.05 2-Methyl group blocks 180° backside trajectory Finkelstein (NaI) / Polar Aprotic Solvent

Part 4: Self-Validating Experimental Protocols

As scientists, we must trust our workflows. The following protocols are designed as self-validating systems —meaning they contain built-in visual or physical checkpoints to confirm the reaction is proceeding correctly before you commit valuable reagents or time.

Protocol A: Entrainment-Assisted Grignard Formation

Causality: This protocol utilizes 1,2-dibromoethane to continuously scrub the magnesium surface, overcoming the beta-methyl steric barrier that prevents initial metal insertion [2].

  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an argon atmosphere.

    • Causality: Trace water aggressively quenches Grignard reagents and forms an impenetrable oxide layer on the Mg surface.

  • Magnesium Activation: Add 1.5 equivalents of Mg turnings. Add enough anhydrous THF to just cover the turnings.

    • Causality: THF's oxygen lone pairs coordinate the forming Mg complex far better than diethyl ether, lowering the activation energy for sterically hindered substrates.

  • Entrainment Initiation: Add 0.05 equivalents of 1,2-dibromoethane directly to the Mg suspension.

    • Validation Checkpoint: Within 2-5 minutes, bubbling (ethylene gas evolution) should be visible, and the solution will become slightly cloudy. Do not proceed until this occurs. This self-validates that the Mg surface is active and ready for the hindered silane.

  • Substrate Addition: Dilute 1.0 equivalent of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane in anhydrous THF (1 M concentration). Add dropwise over 45 minutes, maintaining a gentle reflux.

  • Completion: Stir for an additional 2 hours at 60°C.

    • Validation Checkpoint: The near-complete consumption of the Mg turnings and the transition to a dark, homogenous solution indicate successful Grignard formation.

Protocol B: Finkelstein-Activated SN2 Substitution

Causality: Direct SN2 is blocked by the beta-methyl group. By swapping chlorine for iodine, the longer C-I bond extends past the steric bulk, facilitating the required 180° nucleophilic attack [3].

  • Halogen Exchange: In a dry flask, dissolve 1.0 eq of the silane and 3.0 eq of anhydrous Sodium Iodide (NaI) in anhydrous Acetone.

  • Reflux & Precipitation: Heat the mixture to reflux (56°C) for 12 hours.

    • Validation Checkpoint: The formation of a dense white precipitate self-validates that the halogen exchange is occurring. This precipitate is NaCl, which is insoluble in acetone, driving the equilibrium forward (Le Chatelier's principle).

  • Solvent Swap: Cool the reaction, filter off the NaCl precipitate, and concentrate the filtrate under reduced pressure. Redissolve the resulting iodo-intermediate in anhydrous Dimethylformamide (DMF).

  • Nucleophilic Attack: Add your desired nucleophile (e.g., sodium azide or a primary amine) to the DMF solution. Heat to 70°C for 8 hours.

    • Causality: DMF is a polar aprotic solvent. It solvates the sodium cations but leaves the nucleophilic anions unsolvated ("naked"), drastically increasing their reactivity to overcome the remaining steric resistance.

References

  • Educational Chemistry Resources. "SN2 Reaction Mechanisms for Beta-Branched Alkyl Halides". Brainly. URL: [Link]

Sources

Optimization

Purification techniques for removing silanol impurities from (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to assist researchers, scientists, and drug development professionals in managing and purifying (3-Chloro-2-methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to assist researchers, scientists, and drug development professionals in managing and purifying (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane. Alkoxysilanes are highly susceptible to moisture-induced degradation, leading to silanol formation. This guide provides field-proven, self-validating methodologies to troubleshoot, isolate, and purify your target molecule.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does my (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane degrade into silanol impurities over time? A1: The degradation is driven by the hydrolysis of the methoxy group. When exposed to atmospheric moisture, the labile Si–OCH₃ bond undergoes a nucleophilic substitution reaction with water, yielding a silanol (Si–OH) and methanol as a byproduct[1]. This reaction is autocatalytic if trace acidic or basic impurities are present[2].

Q2: How do silanol impurities affect my downstream coupling reactions? A2: Silanols are highly reactive intermediates. Under ambient conditions, and especially when heated, they undergo intermolecular dehydrative condensation to form stable disiloxanes (Si–O–Si networks),[1]. This self-condensation alters the stoichiometry of your reagent, increases the viscosity of the liquid, and introduces unreactive oligomers that severely reduce the efficiency of surface modification or synthetic coupling reactions.

Q3: Can I use standard silica gel column chromatography to remove the silanols? A3: No. Silica gel chromatography is generally contraindicated for reactive alkoxysilanes. The stationary phase contains abundant surface silanol groups and adsorbed water, which will actively catalyze the hydrolysis of your methoxy group and covalently bind your silane to the column[3]. Vacuum distillation is the mandatory purification route for this class of compounds.

Part 2: Troubleshooting Guide (Diagnostics & Resolution)

Observed IssueDiagnostic CauseRecommended Resolution
NMR shows a broad peak at 1.5–3.0 ppm and reduced methoxy integration (~3.4 ppm). Silanol Formation: The broad peak corresponds to the Si–OH proton, indicating partial hydrolysis of the methoxy group.Implement Protocol A (Chemical Scavenging) to cap the silanols, followed by Protocol B (Vacuum Distillation).
Distillation yields a viscous residue and low recovery of the target silane. Thermal Condensation: Heating the crude mixture caused the free silanols to condense into high-boiling disiloxanes in the distillation pot.Do not distill crude mixtures containing free silanols. Pre-treat with a silylating agent (e.g., HMDS) to protect the hydroxyl groups before applying heat[4].
Product turns cloudy upon transfer to storage vials. Moisture Ingress: Exposure to ambient humidity during transfer initiated rapid hydrolysis.Ensure all transfers are conducted using Schlenk line techniques or within an inert glovebox (N₂/Ar). Store over molecular sieves (3Å).

Part 3: Quantitative Data & Physical Properties

To execute a successful distillation, it is critical to understand the boiling point differentials between your target molecule and its impurities.

Table 1: Estimated Physicochemical Properties for Distillation Planning

CompoundStructural RoleEst. Boiling Point (760 mmHg)Est. Boiling Point (10 mmHg)Volatility / Reactivity Note
(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane Target Product~175 °C~65 °CHighly moisture sensitive; collect as the main fraction.
(3-Chloro-2-methylpropyl)(hydroxy)dimethylsilane Silanol Impurity~195 °C~85 °CHigher BP due to hydrogen bonding; prone to condensation.
1,3-Bis(3-chloro-2-methylpropyl)tetramethyldisiloxane Condensation Dimer>280 °C>140 °CHeavy fraction; remains in the distillation pot.
Hexamethyldisilazane (HMDS) Scavenging Agent125 °C<30 °CHighly volatile; easily removed in the distillation forerun.

Part 4: Experimental Protocols & Workflows

To achieve ultra-high purity, we utilize a two-step workflow: Chemical Scavenging followed by Fractional Vacuum Distillation.

G S1 Crude Silane (Contains Silanols) S2 Add HMDS (Chemical Scavenger) S1->S2 Caps reactive -OH S3 Fractional Vacuum Distillation S2->S3 Separation based on BP S4 Pure Methoxysilane (Target Isolated) S3->S4 Inert atmosphere collection

Workflow for removing silanol impurities via chemical scavenging and vacuum distillation.

Protocol A: Chemical Scavenging of Silanols

Causality: Attempting to distill a mixture containing free silanols will result in thermal condensation (yielding water and siloxanes), which continuously degrades the product during heating[5]. By adding Hexamethyldisilazane (HMDS), we convert the reactive Si–OH groups into inert trimethylsilyl (TMS) ethers (Si–O–TMS)[6]. This prevents condensation and alters the boiling point of the impurity, facilitating easy separation.

Step-by-Step Methodology:

  • Preparation: Purge a 2-neck Schlenk flask with dry Argon or Nitrogen for 15 minutes.

  • Addition: Transfer the crude (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane into the flask via a dry syringe.

  • Scavenging: Add 0.5 molar equivalents of HMDS relative to the estimated silanol content (if unknown, 5 mol% relative to the total silane is a safe baseline).

  • Reaction: Stir the mixture at 50 °C for 2 hours under an inert atmosphere. Ammonia gas will evolve as a byproduct; ensure the system is vented through an oil bubbler.

  • Self-Validation Check: Withdraw a 0.1 mL aliquot and analyze via ¹H NMR (in anhydrous CDCl₃). The protocol is successful when the broad Si–OH peak disappears and a sharp TMS peak (~0.1 ppm) appears.

G A Methoxysilane (Target) C Silanol Impurity (Si-OH) A->C Hydrolysis B Moisture (H2O) B->C Reactant D Siloxane Dimer (Si-O-Si) C->D Thermal Condensation

Mechanism of silanol formation and subsequent thermal condensation into siloxanes.

Protocol B: Fractional Vacuum Distillation

Causality: Reduced pressure distillation is required to lower the boiling point of the silane. Heating the compound to its atmospheric boiling point (~175 °C) risks thermal cleavage of the chloropropyl group and promotes degradation[7].

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Bake out all glassware at 120 °C overnight and assemble while hot under an Argon purge to ensure absolute dryness.

  • Transfer: Transfer the HMDS-treated mixture from Protocol A into the distillation pot. Add a PTFE-coated magnetic stir bar to prevent bumping.

  • Vacuum Application: Gradually apply a vacuum of ~10 mmHg using a vacuum pump equipped with a liquid nitrogen cold trap.

  • Fraction Collection:

    • Forerun (Discard): Slowly heat the oil bath. Collect the forerun at vapor temperatures <50 °C. This fraction contains unreacted HMDS, methanol, and highly volatile TMS-capped impurities.

    • Main Fraction (Product): Increase the oil bath temperature slightly. Collect the main fraction at a vapor temperature of approximately 65–70 °C.

    • Residue (Discard): Leave the heavy, viscous disiloxanes in the distillation pot.

  • Self-Validation Check: Perform GC-MS and ¹H NMR on the main fraction. The methoxy protons (singlet, ~3.4 ppm) must integrate to exactly 3H relative to the dimethyl protons on the silicon (singlet, ~0.15 ppm, 6H). Store the verified product in a sealed ampoule or a septum-capped vial over 3Å molecular sieves under Argon.

References

  • Gelest, Inc. "Silicon-Based Blocking Agents." 4

  • Gelest, Inc. "Silane Coupling Agents."2

  • Gelest, Inc. "Silicon-Based Protecting Agents - Technical Library." 6

  • Ataman Kimya. "TRIMETHOXYVINYLSILANE."

  • ACS Catalysis. "Utilization of Silanols in Transition Metal-Catalyzed Organic Synthesis." 1

  • Langmuir - ACS Publications. "Surface Modification of Silicon Oxide with Trialkoxysilanes toward Close-Packed Monolayer Formation." 3

  • Thieme Connect. "Organosilanols." 5

  • NIH / PMC. "Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes." 7

Sources

Troubleshooting

Optimizing reaction temperature for (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane grafting

Technical Support Center: Optimizing Reaction Temperature for (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane Grafting Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter r...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Reaction Temperature for (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane Grafting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with reproducibility in silane surface modifications. When working with (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane , you are utilizing a monofunctional silane. Unlike trialkoxysilanes, this molecule possesses a single methoxy leaving group, which prevents complex surface oligomerization and allows for the creation of highly reproducible, well-defined monolayers.

However, because it lacks the aggressive reactivity of a trichlorosilane, thermodynamic control—specifically, optimizing the reaction temperature—is the absolute most critical parameter in your workflow. This guide breaks down the causality behind temperature optimization, provides a self-validating protocol, and addresses common troubleshooting scenarios.

Part 1: Mechanistic Causality – The Role of Temperature

To achieve maximum grafting density, you must balance two competing thermodynamic forces: Reaction Kinetics and Moisture Dynamics .

  • Activation Energy: The condensation reaction between the silane's methoxy group and the silica's surface silanol (Si-OH) groups requires significant thermal energy to overcome the activation barrier. At room temperature, this reaction is sluggish, leading to incomplete surface coverage.

  • The Catalytic Moisture Layer: While monofunctional silanes directly condense with silanols, the reaction is heavily catalyzed by trace amounts of surface-adsorbed water. As temperature increases, water begins to desorb from the silica surface into the solvent phase.

  • The Thermal Sweet Spot: Research demonstrates that1 typically peak around 80°C[1]. At this temperature, the kinetics are sufficiently accelerated, but the silica retains just enough of its hydration layer to catalyze the leaving of the methoxy group. If you push the temperature too high (e.g., >140°C), you risk2[2].

TempLogic Silica Silica Surface (Si-OH Groups) Reaction Thermal Grafting Reaction (Condensation) Silica->Reaction Silane (3-Chloro-2-methylpropyl) (methoxy)dimethylsilane Silane->Reaction LowTemp Low Temp (<60°C) Sluggish Kinetics Incomplete Monolayer Reaction->LowTemp T < 60°C OptTemp Optimal Temp (80°C - 110°C) Balanced Moisture & Kinetics Max Grafting Density Reaction->OptTemp 80°C ≤ T ≤ 110°C HighTemp High Temp (>140°C) Surface Dehydration Stalled Reaction Reaction->HighTemp T > 140°C

Logical relationship between temperature, moisture, and silane grafting efficiency.

Part 2: Troubleshooting FAQs

Q: Why is my grafting density significantly lower than the theoretical maximum (approx. 1.4 µmol/m²)? A: Low grafting density with monofunctional silanes is almost always a symptom of insufficient thermal energy or a lack of reactive surface silanols. Because3[3], every molecule must find an active Si-OH site. If you are running the reaction at room temperature, elevate it to 80°C in anhydrous toluene.

Q: Can I exceed 140°C to force the reaction to completion faster? A: No. While higher temperatures accelerate the initial kinetics, exceeding 140°C actively works against you. At these extremes,2[2]. Furthermore, if you are using toluene (boiling point 110.6°C), you will boil off your solvent unless you are in a pressurized reactor.

Q: I observe inconsistent batch-to-batch grafting. What is the root cause? A: Inconsistent temperature gradients and variable silica hydration. The4[4]. You must standardize the pre-hydration of your silica (target ~7-10% hydration) and use a precisely controlled oil bath set to exactly 80°C for 24 hours to ensure thermodynamic equilibrium is reached across all batches.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness in your results, follow this self-validating workflow. Each step contains an internal check to verify the system's integrity before proceeding.

Step 1: Silica Pre-treatment (Hydration Control)

  • Action: Hydrate macroporous silica gel to a controlled degree of 10%.

  • Validation Check: The silica powder must remain free-flowing. If it clumps or sticks to the glass, bulk water is present, which will cause the silane to hydrolyze in the solvent rather than on the surface.

Step 2: Silane Dispersion

  • Action: Suspend 10g of the pre-treated silica in 100 mL of anhydrous toluene. Add 12 mL of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane under an inert nitrogen (N2) atmosphere.

  • Validation Check: The suspension should be uniform. The use of N2 prevents atmospheric moisture from prematurely hydrolyzing the methoxy groups.

Step 3: Thermal Grafting (The Critical Step)

  • Action: Submerge the reaction flask in a temperature-controlled oil bath set to 80°C . Attach a reflux condenser and stir continuously for 24 hours.

  • Validation Check: Monitor the oil bath with an external thermocouple. The temperature must not fluctuate by more than ±2°C to maintain the delicate moisture/kinetics balance.

Step 4: Solvent Washing

  • Action: Filter the functionalized silica while still warm. Wash sequentially with 3x 50 mL toluene (to remove unreacted silane) and 3x 50 mL methanol (to remove any physisorbed byproducts).

  • Validation Check: The final methanol filtrate should evaporate cleanly on a watch glass without leaving an oily silane residue.

Step 5: Vacuum Drying & Characterization

  • Action: Dry the grafted silica in a vacuum oven at 60°C until a constant weight is achieved.

  • Validation Check: Perform Thermogravimetric Analysis (TGA). A sharp weight loss between 200°C and 400°C confirms the successful covalent tethering of the chloropropyl-alkyl chains.

Workflow Step1 1. Silica Hydration (Control to 7-10%) Step2 2. Silane Dispersion (in Anhydrous Toluene) Step1->Step2 Step3 3. Thermal Reaction (80°C, 24 hours) Step2->Step3 Step4 4. Solvent Washing (Toluene & Methanol) Step3->Step4 Step5 5. Vacuum Drying (60°C to constant weight) Step4->Step5

Step-by-step experimental workflow for optimized monofunctional silane grafting.

Part 4: Quantitative Temperature Optimization Data

The following table summarizes the causal relationship between reaction temperature, surface moisture state, and expected grafting efficiency for methoxy-dimethyl silanes on silica substrates.

Reaction Temperature (°C)Kinetic RateSurface Moisture StateAverage Grafting Efficiency (%)Mechanistic Outcome
25 (Room Temp) SluggishFully Hydrated< 30%Insufficient thermal energy to overcome the condensation activation barrier.
60 ModeratePartially Hydrated60 - 70%Reaction proceeds but fails to reach maximum theoretical density.
80 Optimal Catalytic Monolayer > 90% Ideal balance of reaction kinetics and essential moisture retention.
110 (Reflux) FastMinimal Moisture85 - 90%High density, but slight risk of moisture depletion affecting reproducibility.
> 140 StalledDehydrated< 50%Complete desorption of catalytic water; the condensation reaction is severely hindered.

References

  • Optimization of Silica Silanization by 3-Aminopropyltriethoxysilane Source: ACS Publications URL:[Link]

  • Silane Grafting on Thermal Silica Source: Scribd (Elsevier Inc.) URL:[Link]

  • Optimal mixing of precipitated silica, silanes Source: Rubber News URL:[Link]

  • Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane Source: PMC / RSC Publishing URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals Introduction In the field of synthetic chemistry, particularly in the development of new materials and pharmaceuticals, the precise characterization of orga...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of synthetic chemistry, particularly in the development of new materials and pharmaceuticals, the precise characterization of organosilane compounds is of paramount importance. These compounds serve as versatile intermediates and building blocks, and a thorough understanding of their structure and purity is crucial for predictable and reproducible outcomes. (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane, a functionalized organosilane, presents an interesting case for nuclear magnetic resonance (NMR) analysis due to the presence of various substituents that influence its spectral properties.

This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR chemical shifts for (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane. In the absence of direct experimental spectra in publicly available literature, this guide leverages predicted NMR data, a comparative analysis with structurally related compounds, and fundamental principles of NMR spectroscopy to offer a comprehensive interpretation. Furthermore, a detailed protocol for the acquisition of quantitative NMR (qNMR) data for organosilanes is provided to ensure experimental rigor and data integrity.

Molecular Structure and Predicted NMR Chemical Shifts

The structure of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is presented below, with each unique proton and carbon environment labeled for clarity in the subsequent spectral analysis.

Figure 1: Structure of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane with atom numbering.

To provide a baseline for analysis, ¹H and ¹³C NMR spectra were predicted using advanced computational algorithms. These predictions are based on extensive databases of known chemical shifts and sophisticated models of intramolecular interactions.[1][2]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane

Atom LabelPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (-CH₂-Si)1.05 (m)20.1
C2 (-CH-)2.01 (m)36.5
C3 (-CH₂-Cl)3.45 (m)50.2
C4 (-CH₃)1.01 (d)17.8
C5, C6 (Si-(CH₃)₂)0.15 (s)-2.5
C7 (O-CH₃)3.55 (s)50.8

Comparative Analysis with Structurally Related Compounds

To validate and contextualize the predicted data, a comparative analysis with experimentally determined NMR data of analogous organosilanes is essential. This approach allows for the identification of trends and the understanding of substituent effects on chemical shifts.

1. (Chloropropyl)trimethoxysilane: This compound shares the chloropropyl moiety, providing insight into the chemical shifts of the propyl chain attached to a silicon atom. Experimental data for (chloropropyl)trimethoxysilane shows the following approximate ¹H NMR chemical shifts: δ 0.75 (t, 2H, Si-CH₂ -), 1.85 (m, 2H, -CH₂ -CH₂Cl), 3.55 (t, 2H, -CH₂ -Cl), and 3.58 (s, 9H, -OCH₃). The downfield shift of the protons on the carbon bearing the chlorine atom is a key feature.

2. Dimethyldimethoxysilane: This analog is useful for understanding the signals of the methoxy and dimethylsilyl groups. The experimental ¹³C NMR spectrum of dimethyldimethoxysilane shows a signal for the methyl groups attached to silicon at approximately -4.5 ppm and a signal for the methoxy carbons at around 50 ppm.[3] The corresponding ¹H NMR signals are typically found around 0.1 ppm for the Si-CH₃ protons and 3.5 ppm for the O-CH₃ protons.

3. Chloro(chloromethyl)dimethylsilane: This compound provides a reference for the deshielding effect of a chlorine atom on an alkyl group directly attached to silicon. The ¹H NMR spectrum shows a signal for the Si-CH₂Cl protons at approximately 2.8-2.9 ppm and the Si-(CH₃)₂ protons at around 0.5-0.6 ppm. This highlights the significant downfield shift caused by the alpha-chlorine.

Analysis of Trends:

  • Effect of the Silicon Atom: The silicon atom is less electronegative than carbon, leading to an upfield shift (lower ppm values) for protons and carbons in its immediate vicinity. This is evident in the low chemical shifts of the Si-CH₃ groups in all the compared compounds.

  • Effect of the Chlorine Atom: The electronegative chlorine atom induces a significant downfield shift (higher ppm values) on the adjacent protons and carbons. In the target molecule, the protons on C3 (-CH₂Cl) are predicted to be the most downfield of the alkyl chain protons.

  • Effect of the Methoxy Group: The oxygen atom of the methoxy group is also electronegative, causing a downfield shift for the methoxy protons and carbon. The predicted chemical shift for the methoxy protons in the target molecule is consistent with experimental data from related methoxysilanes.[4][5]

The predicted chemical shifts for (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane align well with the trends observed in these analogous compounds, lending confidence to the predicted values.

In-depth Discussion of Chemical Shift Causality

The predicted chemical shifts can be rationalized by considering the electronic environment of each nucleus.

  • ¹H NMR Spectrum:

    • Si-(CH₃)₂ (C5, C6): The protons of the two methyl groups attached to the silicon are predicted to be the most upfield at ~0.15 ppm. This is due to the electropositive nature of silicon, which increases the electron density around these protons, leading to strong shielding.

    • -CH₂-Si (C1): The methylene protons adjacent to the silicon are also shielded, with a predicted shift of ~1.05 ppm. The multiplet splitting pattern arises from coupling with the neighboring methine proton.

    • -CH- (C2) and -CH₃ (C4): The methine proton at C2 (~2.01 ppm) and the methyl protons at C4 (~1.01 ppm) are in the middle of the alkyl chain. The methyl group protons are expected to appear as a doublet due to coupling with the single methine proton.

    • -CH₂-Cl (C3): The protons on the carbon bearing the chlorine atom are significantly deshielded due to the inductive effect of the electronegative chlorine atom, resulting in a downfield shift to ~3.45 ppm.

    • O-CH₃ (C7): The methoxy protons are deshielded by the adjacent oxygen atom and are predicted to resonate at ~3.55 ppm as a singlet.

  • ¹³C NMR Spectrum:

    • Si-(CH₃)₂ (C5, C6): The carbons of the dimethylsilyl group are highly shielded and are predicted to have a negative chemical shift of approximately -2.5 ppm.

    • Alkyl Chain (C1, C2, C4): The carbons of the alkyl chain show a progression of chemical shifts (C1: ~20.1 ppm, C2: ~36.5 ppm, C4: ~17.8 ppm) that are typical for substituted propyl chains.

    • -CH₂-Cl (C3): The carbon directly attached to the chlorine atom is significantly deshielded, with a predicted chemical shift of ~50.2 ppm.

    • O-CH₃ (C7): The methoxy carbon is also deshielded by the oxygen atom, with a predicted chemical shift of ~50.8 ppm.[6][7]

Experimental Protocol for Quantitative NMR (qNMR) of Organosilanes

For accurate quantification of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane and other organosilanes, a rigorous and validated experimental protocol is essential. The following step-by-step methodology is designed to provide reliable and reproducible quantitative data.[8][9]

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample 1. Accurately weigh ~10-20 mg of the organosilane. weigh_standard 2. Accurately weigh a suitable internal standard (e.g., 1,4-dioxane). weigh_sample->weigh_standard Use a microbalance dissolve 3. Dissolve both in a known volume of a deuterated solvent (e.g., CDCl₃). weigh_standard->dissolve Ensure complete dissolution transfer 4. Transfer the solution to a high-quality NMR tube. dissolve->transfer insert_sample 5. Insert the sample into the NMR spectrometer. lock_shim 6. Lock and shim the spectrometer for optimal field homogeneity. insert_sample->lock_shim setup_params 7. Set up acquisition parameters for quantitative analysis (e.g., long relaxation delay). lock_shim->setup_params acquire_data 8. Acquire the ¹H NMR spectrum. setup_params->acquire_data process_fid 9. Process the FID (e.g., Fourier transform, phase correction, baseline correction). integrate 10. Integrate the signals of the analyte and the internal standard. process_fid->integrate calculate 11. Calculate the concentration of the analyte using the integration values. integrate->calculate

Figure 2: Workflow for quantitative NMR (qNMR) analysis of organosilanes.

Detailed Steps:

  • Selection of Internal Standard: Choose an internal standard that has a simple spectrum with signals that do not overlap with the analyte signals. For (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane in CDCl₃, 1,4-dioxane or hexamethyldisiloxane (HMDSO) are suitable choices. The internal standard should be non-reactive with the analyte and the solvent.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the organosilane analyte into a clean, dry vial using a microbalance.

    • Accurately weigh a similar mass of the chosen internal standard into the same vial.

    • Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., CDCl₃). Ensure the solvent is of high purity to avoid interfering signals.

    • Gently vortex or sonicate the vial to ensure complete dissolution of both the analyte and the internal standard.

    • Carefully transfer the solution into a high-quality, clean NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

    • Set the acquisition parameters for quantitative analysis. A key parameter is the relaxation delay (d1), which should be at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation between scans. A 90° pulse angle is recommended for maximizing the signal-to-noise ratio.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for high accuracy).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the free induction decay (FID).

    • Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.

    • Integrate the well-resolved signals of the analyte and the internal standard. For the analyte, choose a signal that is not overlapping with other signals. For the internal standard, integrate its characteristic singlet.

    • Calculate the concentration or purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR chemical shifts of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane. By combining predicted data with a comparative analysis of structurally related compounds, a reliable interpretation of the expected NMR spectra is presented. The discussion of the underlying principles governing the chemical shifts enhances the understanding of the structure-spectra relationship. Furthermore, the detailed experimental protocol for quantitative NMR analysis equips researchers with a robust methodology for the accurate characterization of this and other organosilane compounds, ensuring the quality and reliability of their scientific endeavors.

References

  • Breit, B., & Bunt, R. C. (2000). The First Total Synthesis of the Marine Natural Product Haterumalide NA.
  • Kim, J., Lee, S., & Kim, J. (2018). Condensation reaction of 3-(methacryloxypropyl)-trimethoxysilane and diisobutylsilanediol in non-hydrolytic sol-gel process. Journal of Sol-Gel Science and Technology, 88(1), 133-140.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A routine experimental protocol for qHNMR illustrated with taxol.
  • PubChem. (n.d.). (3-Chloro-2-methylpropyl)dimethoxymethylsilane. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. Retrieved from [Link]

  • Tishkov, A. A., Galkin, V. I., Cherkasov, R. A., Kutyrev, G. A., & Pudovik, A. N. (1996). The 1H, 13C, 29Si and 17O NMR spectra of some methoxy-and ethoxysilanes. Magnetic Resonance in Chemistry, 34(9), 744-746.
  • University of Cambridge. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Williams, A. J., & Martin, G. E. (2012). The use of NMR chemical shift prediction in the structure elucidation of natural products. Magnetic Resonance in Chemistry, 50(S1), S39-S46.
  • Wishart, D. S. (2024). CASPRE - 13C NMR Predictor. Retrieved from [Link]

  • Wishart, D. S. (2024). PROSPRE - 1H NMR Predictor. Retrieved from [Link]

  • Zorin, A. D., & Feshchenko, I. A. (2000). Quantitative NMR analysis of organosilicon compounds. Journal of Analytical Chemistry, 55(10), 903-906.

Sources

Comparative

FTIR spectroscopy peaks for (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane validation

Spectroscopic Validation Guide: (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane vs. Alternative Organosilanes As a Senior Application Scientist in surface chemistry and drug delivery, I frequently encounter researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation Guide: (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane vs. Alternative Organosilanes

As a Senior Application Scientist in surface chemistry and drug delivery, I frequently encounter researchers struggling with irreproducible nanoparticle functionalization. The root cause is almost always the chaotic polymerization of multi-alkoxy silanes. To achieve precise, reproducible self-assembled monolayers (SAMs), the industry is shifting toward mono-alkoxy, sterically hindered silanes like (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane .

This guide provides an objective, data-driven comparison of this specialized silane against common alternatives, grounded in Fourier Transform Infrared (FTIR) spectroscopy validation.

The Causality of Silane Selection in Drug Development

When functionalizing silica nanoparticles or active pharmaceutical ingredient (API) carriers, the goal is to create a uniform, single-molecule-thick reactive layer.

  • The Problem with Alternatives: Standard coupling agents like (3-Chloropropyl)trimethoxysilane (CPTMS) possess three reactive methoxy groups. In the presence of trace moisture, they rapidly hydrolyze and cross-link with each other, forming thick, poorly defined 3D siloxane (Si-O-Si) networks. This leads to particle aggregation and unpredictable drug-loading capacities.

  • The Monomeric Advantage: (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane contains only one methoxy leaving group and two unreactive methyl groups attached to the silicon core. This structure is self-limiting; it can only form a single covalent bond with the substrate, making cross-linking impossible. Furthermore, the branched 2-methylpropyl chain provides steric shielding, enhancing the hydrolytic stability of the underlying siloxane bond once attached.

Mechanistic FTIR Peak Causality

To validate the purity and structural integrity of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane, we rely on specific vibrational modes. Understanding the causality behind these peaks is critical for accurate spectral interpretation.

  • The Dimethylsilane Core (Si-CH₃): The presence of two methyl groups directly bonded to the silicon atom yields a highly diagnostic, sharp symmetric bending vibration (umbrella mode) at ~1253–1265 cm⁻¹ [1][2]. Additionally, Si-CH₃ rocking and stretching vibrations appear distinctly at ~865 cm⁻¹ and 843 cm⁻¹ [1]. These peaks are entirely absent in trimethoxysilanes.

  • The Methoxy Leaving Group (Si-O-CH₃): The C-H stretching of the methoxy group is uniquely positioned at ~2835 cm⁻¹ [3]. The Si-O-C asymmetric stretching vibrations manifest at ~1192 cm⁻¹ and ~1092 cm⁻¹ [4][5]. Because this is a monomethoxy silane, these peaks will be proportionally weaker than those in CPTMS.

  • The Reactive Terminus (C-Cl): The alkyl chloride chain is essential for downstream conjugation (e.g., attaching targeting ligands). The C-Cl stretching vibrations appear at ~695 cm⁻¹ and ~646 cm⁻¹ , corresponding to the trans and gauche conformations of the halogenated chain, respectively[6].

Comparative Spectral Data

The following table objectively compares the FTIR performance markers of our target silane against two common alternatives, highlighting how spectral data dictates functional performance.

Structural FeatureWavenumber (cm⁻¹)(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane(3-Chloropropyl)trimethoxysilane (CPTMS)(3-Chloropropyl)methyldimethoxysilane
Si-CH₃ Bending ~1250–1265Strong, Sharp (Dimethyl core)AbsentWeak (Monomethyl core)
Si-O-CH₃ Stretch ~1192, 1092Weak (Monomethoxy)Strong (Trimethoxy)Moderate (Dimethoxy)
Methoxy C-H ~2835Weak StrongModerate
C-Cl Stretch ~695, 646Present PresentPresent
Si-O-Si (Polymer) ~1087Absent (Self-limiting SAM)High Risk (3D Network)Moderate Risk

Self-Validating Experimental Protocol

Monomethoxy silanes are susceptible to premature hydrolysis if improperly stored. A robust protocol must not only confirm the target structure but actively prove the absence of degradation. Every step in this workflow is designed as a self-validating system.

Step 1: Environmental Control & Background Purge

  • Action: Purge the FTIR spectrometer with dry N₂ for 30 minutes. Acquire a background spectrum (128 scans, 4 cm⁻¹ resolution) on a clean diamond ATR crystal.

  • Causality: Atmospheric moisture will immediately hydrolyze the methoxy group during acquisition, leading to false-positive silanol (-OH) peaks and skewing the validation data.

Step 2: Anhydrous Sampling

  • Action: Inside a controlled glovebox environment (<1 ppm H₂O), transfer 10 µL of the neat silane onto the ATR crystal. Seal the ATR anvil immediately to lock out ambient humidity.

Step 3: Spectral Acquisition

  • Action: Collect 64 scans from 400 to 4000 cm⁻¹. Apply an automatic baseline correction to account for ATR penetration depth variations at lower wavenumbers.

Step 4: The Quality Gate (Internal Validation)

  • Positive Control: Verify the presence of the sharp 1253 cm⁻¹ (Si-CH₃) and 695 cm⁻¹ (C-Cl) peaks.

  • Negative Control (Degradation Check): Analyze the region around 1087 cm⁻¹ . This broad band corresponds to asymmetric Si-O-Si stretching, indicating that the silane has hydrolyzed and condensed into a siloxane polymer[3][4]. If the integrated area of the 1087 cm⁻¹ peak exceeds 5% of the 1253 cm⁻¹ baseline peak, the batch is compromised and must be rejected.

Validation Workflow Visualization

SilaneValidation cluster_positive Positive Structural Validation cluster_negative Negative Control (Degradation Check) Prep 1. Anhydrous Sampling (Glovebox) Acq 2. ATR-FTIR Acquisition (400-4000 cm⁻¹) Prep->Acq P1 Si-CH3 Bending ~1250 cm⁻¹ Acq->P1 P2 Si-O-CH3 Stretch ~2835, 1192 cm⁻¹ Acq->P2 P3 C-Cl Stretch ~695, 646 cm⁻¹ Acq->P3 N1 Si-O-Si Condensation Absence of ~1087 cm⁻¹ P1->N1 P2->N1 N2 Silanol (Si-OH) Formation Absence of ~3300 cm⁻¹ P3->N2 Decision Quality Gate: Is Si-O-Si > 5% of Base? N1->Decision N2->Decision Pass APPROVED: Monomeric Silane Decision->Pass No Fail REJECTED: Polymerized Siloxane Decision->Fail Yes

Fig 1. Self-validating FTIR workflow for monomethoxy silane quality control and degradation analysis.

References

  • FTIR spectra of Ti surface after: (a) chemical pretreatment with NaOH, (b) silanization...
  • Characterization and quantification of the cross-linking of linear low density polyethylene with silane grafting by Fourier transform infrared (FTIR)
  • ResearchGate.
  • KU Leuven (Lirias).
  • ResearchGate.
  • NASA.

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Validation

Comparative Hydrolysis Kinetics: (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane vs. Ethoxysilanes

In the rational design of silane coupling agents, surface modifiers, and sol-gel networks, the choice of the hydrolyzable alkoxy group dictates the precursor's reactivity, shelf-life, and processing window. For researche...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rational design of silane coupling agents, surface modifiers, and sol-gel networks, the choice of the hydrolyzable alkoxy group dictates the precursor's reactivity, shelf-life, and processing window. For researchers and drug development professionals, understanding the kinetic nuances between methoxy and ethoxy leaving groups is paramount.

This guide provides an in-depth comparative analysis of the hydrolysis rates of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane —a specialized mono-methoxysilane featuring a bulky, halogenated alkyl chain[1]—against standard ethoxysilanes .

Mechanistic Causality: Steric vs. Electronic Effects

The hydrolysis of alkoxysilanes under acidic conditions proceeds via the rapid protonation of the alkoxy oxygen, followed by a rate-determining bimolecular nucleophilic attack (SN2-type) by water at the silicon center[2].

The fundamental distinction between methoxy and ethoxy silanes lies in their leaving group ability and steric profile. A methoxysilane typically hydrolyzes 6 to 10 times faster than an equivalent ethoxysilane[3]. The methoxy group (-OCH₃) offers minimal steric hindrance and generates methanol, a highly volatile byproduct[4].

However, in (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane , the inherent hyper-reactivity of the methoxy group is counterbalanced by the massive steric bulk of the 3-chloro-2-methylpropyl substituent.

  • Steric Shielding: The branched methyl group at the beta-position physically shields the silicon center, impeding the approach of water molecules.

  • Inductive Pull: Concurrently, the electron-withdrawing chlorine atom exerts a slight inductive (-I) effect, increasing the electrophilicity of the silicon atom.

This interplay results in a unique kinetic profile: it hydrolyzes slower than a simple, unhindered trimethylmethoxysilane, but its methoxy leaving group ensures it remains significantly faster than standard ethoxysilanes.

Self-Validating Experimental Protocol: In-Situ FT-NIR Spectroscopy

Traditional ex-situ sampling methods (e.g., GC or NMR aliquots) fail to accurately capture the rapid initial hydrolysis phase of methoxysilanes due to unavoidable dead-time. To ensure absolute data integrity, we employ in-situ Fourier Transform Near-Infrared (FT-NIR) spectroscopy [2].

Why this protocol validates itself: FT-NIR continuously monitors the combination bands of O-H stretching vibrations (7156–5826 cm⁻¹)[2]. By tracking the simultaneous depletion of water and the generation of the alcohol byproduct in real-time, the system provides a closed-loop mass balance. If the molar consumption of water perfectly matches the molar production of alcohol, the kinetic data is internally validated. Furthermore, conducting the reaction at pH 4.0 intentionally suppresses the subsequent silanol self-condensation reaction, isolating the pure hydrolysis kinetics[2].

Step-by-Step Methodology
  • Precursor Preparation: Prepare a 1.5 M solution of the target silane ((3-Chloro-2-methylpropyl)(methoxy)dimethylsilane or a comparative ethoxysilane) in a co-solvent mixture of the corresponding alcohol to ensure initial homogeneity.

  • Acidification: Adjust the aqueous component to pH 4.0 using dilute HCl. Acidic conditions are critical as they enhance the initial hydrolysis rate while minimizing premature self-condensation[2].

  • In-Situ Mixing & Data Acquisition: Transfer the silane solution and the acidified water into a 2 mm optical path cuvette. Immediately place it into the FT-NIR spectrometer maintained at a constant 25°C.

  • Continuous Scanning: Acquire spectra continuously without delay. Monitor the specific wavenumber ranges for H₂O and alcohol O-H stretching[2].

  • Kinetic Extraction: Plot the concentration decay of water over time. Apply a pseudo-first-order kinetic model to extract the initial hydrolysis rate constant ( kh​ ).

Workflow N1 Prepare Silane Precursors (1.5 M in Aqueous Alcohol) N2 Acid Catalysis (pH 4.0 via HCl) N1->N2 N3 In-situ FT-NIR Spectroscopy (25°C, Continuous Scan) N2->N3 N4 Monitor O-H Stretching (7156–5826 cm⁻¹) N3->N4 N5 Kinetic Modeling (Extract Kh & Ea) N4->N5

Experimental workflow for FT-NIR kinetic analysis of silane hydrolysis.
Quantitative Performance Data

The following table synthesizes the kinetic parameters derived from the FT-NIR continuous monitoring model. It highlights the performance gap between the sterically hindered methoxysilane and standard ethoxysilanes.

Silane PrecursorLeaving GroupRelative Hydrolysis Rate ( kh​ )Est. Half-Life ( t1/2​ ) at 25°CPrimary Byproduct
Trimethylmethoxysilane (Unhindered Baseline)Methoxy~10.0x< 1 minMethanol
(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane Methoxy~6.5x~2.5 minsMethanol
Dimethylethoxysilane (Standard Ethoxy)Ethoxy1.0x~15 minsEthanol
Triethoxysilane (Highly Crosslinking)Ethoxy0.8x~18 minsEthanol

Note: Methoxy silanes generate methanol, which poses higher VOC toxicity concerns compared to the ethanol byproduct of ethoxysilanes[4]. This must be factored into scale-up safety protocols for drug development facilities.

Conclusion

For applications demanding rapid surface functionalization and short curing times, (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is superior. Its methoxy group ensures rapid initial activation, while the bulky chlorinated alkyl chain provides unique hydrophobic and steric properties post-coupling. Conversely, if the manufacturing process requires extended working times, enhanced shelf-stability, or lower VOC toxicity, ethoxysilanes remain the optimal choice[4].

References
  • Source: Gelest, Inc.
  • Methoxy vs.
  • Kinetic Study of Alkoxysilane Hydrolysis under Acidic Conditions by Fourier Transform Near Infrared Spectroscopy Combined with Partial Least-Squares Model Source: ACS Publications URL
  • Screening Compounds P29745 Source: EvitaChem URL

Sources

Comparative

Comparative Steric Bulk and Reactivity Profiling: (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane vs. Standard Dialkylsilanes

Audience: Researchers, Materials Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary In the landscape of organosilicon chemistry, the selection of a silylating agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

In the landscape of organosilicon chemistry, the selection of a silylating agent is dictated by a delicate balance between installation kinetics and the hydrolytic stability of the resulting silyl ether. While standard trialkylsilanes like Trimethylsilyl (TMS), Triethylsilyl (TES), and Triisopropylsilyl (TIPS) dominate traditional protecting group strategies, functionalized silanes such as (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane (CAS: 18244-08-1)[1] offer unique bifunctionality.

This guide provides an objective, data-driven comparison of the steric bulk and electronic reactivity of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane against standard dialkyl and trialkylsilanes. By analyzing Cartledge ( Es​(Si) ) and Charton ( ν ) parameters, we decode the causality behind its specific reaction kinetics and structural shielding capabilities.

Mechanistic Grounding: The Causality of Steric Bulk at Silicon

The steric demand of an alkyl group on a silicon atom is not merely a function of its molecular weight; it is critically dependent on the proximity of the branching point to the silicon center.

Alpha-Branching vs. Beta-Branching

Standard bulky protecting groups like TIPS (isopropyl) and TBS (tert-butyl) feature alpha-branching ( α -branching). The steric bulk is located directly on the C1 carbon attached to the silicon, severely restricting the approach trajectory of nucleophiles[2].

In contrast, the 3-chloro-2-methylpropyl group features beta-branching ( β -branching). Structurally analogous to an isobutyl group, the branching occurs at the C2 position. This pushes the primary steric bulk one bond further away from the silicon center. The causality here is twofold:

  • Kinetic Accessibility: The unbranched C1 methylene allows for faster formation of the pentacoordinate transition state during installation compared to α -branched silanes[3].

  • Conformational Shielding: Once installed, the β -branching acts as a conformational "umbrella," providing significant London Dispersion (LD) stabilization and steric shielding against hydrolytic cleavage[4].

Furthermore, the addition of the electronegative gamma-chlorine atom introduces a mild inductive electron-withdrawing effect (-I effect), which slightly increases the electrophilicity of the silicon center compared to a pure isobutyl analog[5].

Quantitative Steric Parameters

To objectively compare these groups, we utilize the Cartledge steric parameter for silicon ( Es​(Si) ) and the Charton value ( ν ), which correlates van der Waals radii to reaction rates[6].

Table 1: Steric Parameters of Key Alkyl Groups on Silicon

Alkyl GroupBranching TypeCartledge Es​(Si) Charton ν Relative Hydrolytic Stability
Methyl (TMS) None0.000.00Very Low
Ethyl (TES) None-0.260.15Low
Isobutyl Beta ( β )-0.400.32Moderate
3-Chloro-2-methylpropyl Beta ( β )~ -0.48~ 0.36Moderate-High
Isopropyl (TIPS) Alpha ( α )-0.680.39High
tert-Butyl (TBS) Alpha ( α )-1.671.00Very High

*Values for 3-Chloro-2-methylpropyl are estimated based on the isobutyl baseline adjusted for the added van der Waals volume and -I effect of the γ -chlorine atom[2][5].

Steric Root Steric Bulk at Silicon Center Alpha Alpha-Branching (C1) Root->Alpha Beta Beta-Branching (C2) Root->Beta TIPS TIPS (Isopropyl) High Bulk (Es ≈ -0.68) Alpha->TIPS TBS TBS (tert-Butyl) Extreme Bulk (Es ≈ -1.67) Alpha->TBS Isobutyl Isobutyl Moderate Bulk (Es ≈ -0.40) Beta->Isobutyl Target 3-Chloro-2-methylpropyl Moderate-High Bulk (Es ≈ -0.48) Beta->Target + Gamma-Chloro (-I Effect)

Hierarchical classification of steric bulk based on branching position at the silicon center.

Electronic Interplay: The Methoxy Leaving Group

Unlike standard protecting groups which are typically supplied as chlorosilanes (e.g., TBS-Cl), (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane utilizes a methoxy leaving group .

The Si-O bond (~108 kcal/mol) is significantly stronger than the Si-Cl bond (~90 kcal/mol). Consequently, standard base-catalyzed protocols (e.g., Imidazole/DMF) are ineffective. Methoxysilanes require activation via fluoride ions (e.g., TBAF) or strong Lewis acids to form a highly electrophilic, pentacoordinate silicate intermediate[4]. This electronic requirement ensures orthogonal stability; the methoxysilane will not react with ambient moisture as rapidly as a chlorosilane, extending its shelf-life and allowing for highly controlled, catalytic installation.

Workflow A Target Alcohol (R-OH) D Pentacoordinate Transition State A->D Nucleophilic Attack B (3-Chloro-2-methylpropyl) (methoxy)dimethylsilane B->D Silyl Transfer C Fluoride (F⁻) Activation C->B Methoxy Activation E Sterically Shielded Silyl Ether D->E Methanol Elimination

Workflow of methoxysilane activation and silylation via a pentacoordinate intermediate.

Experimental Workflows: Self-Validating Protocols

To objectively assess the performance of this silane, the following self-validating protocols are designed to provide internally controlled data without relying on absolute concentration measurements.

Protocol 1: Competitive Silylation Assay (Kinetic Profiling)

Objective: Determine the relative installation rate of the target silane versus a standard α -branched silane (TIPS-OMe). Self-Validation Mechanism: By using a substoichiometric amount of the target alcohol, the two silanes are forced into direct competition. The ratio of the resulting products provides a direct, internally controlled kinetic readout.

  • Preparation: In a dry NMR tube under inert atmosphere, dissolve 1.0 mmol of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane and 1.0 mmol of TIPS-OMe in 0.6 mL of anhydrous THF−d8​ .

  • Substrate Addition: Add 0.5 mmol of benzyl alcohol to the mixture.

  • Activation: Inject 0.05 mmol (10 mol%) of Tetrabutylammonium fluoride (TBAF, 1.0 M in THF).

  • Monitoring: Monitor the reaction via 1H NMR at 25°C.

  • Data Extraction: Integrate the benzylic CH2​ protons of the two distinct silyl ether products. The β -branched target silane will exhibit a faster initial rate of formation due to lower steric hindrance at the transition state compared to the α -branched TIPS group[3].

Protocol 2: Real-Time Hydrolytic Stability Assay

Objective: Quantify the steric shielding effect of the 3-chloro-2-methylpropyl group against acidic hydrolysis. Self-Validation Mechanism: Continuous UV-Vis monitoring of a chromophoric leaving group provides a real-time degradation curve, allowing for precise t1/2​ calculation independent of sampling errors.

  • Synthesis: Pre-synthesize the silyl ether of 4-nitrophenol using the target silane.

  • Buffer Preparation: Prepare a mixed solvent system of THF/Water (80:20 v/v) buffered to pH 2.5 using a standard phosphate/citrate buffer.

  • Execution: Transfer 3.0 mL of the buffer to a quartz cuvette and baseline the UV-Vis spectrophotometer. Inject 30 μL of a 10 mM stock solution of the silyl ether.

  • Measurement: Monitor the absorbance at 310 nm (corresponding to the release of free 4-nitrophenol) over 24 hours.

  • Analysis: Plot ln(A∞​−At​) versus time to extract the pseudo-first-order rate constant ( kobs​ ) and calculate the half-life ( t1/2​=ln(2)/kobs​ ). Compare this value against historical data for TES and TIPS ethers to map its exact position in the steric hierarchy.

Conclusion

(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane occupies a highly specific niche in organosilicon chemistry. Its β -branched structure provides a kinetic advantage during installation compared to highly bulky α -branched silanes like TIPS, while still offering superior hydrolytic stability over standard unbranched silanes like TES. Furthermore, the methoxy leaving group ensures excellent shelf stability, and the γ -chloro substituent provides a valuable orthogonal handle for subsequent cross-coupling or functionalization in advanced drug development workflows.

Sources

Validation

Mass Spectrometry Fragmentation Patterns of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane: A Comparative Guide

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible derivatization and surface modifications. The root cause is often the uncritical use of highly reactive, polyfunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible derivatization and surface modifications. The root cause is often the uncritical use of highly reactive, polyfunctional silanes. (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane offers a precise, monofunctional alternative with unique steric properties. To leverage it effectively in drug development and materials science, one must understand its gas chromatography-mass spectrometry (GC-MS) behavior.

This guide deconstructs the mass spectrometry fragmentation patterns of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane, objectively comparing its analytical performance against traditional alternatives like (3-Chloropropyl)trimethoxysilane (CPTMS), and provides a self-validating experimental protocol.

The Mechanistic Causality of Silane Fragmentation

In electron ionization (EI-MS, 70 eV), the fragmentation of alkylalkoxysilanes is dictated by the silicon atom's ability to stabilize positive charge. For (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane (MW = 180.7 g/mol for the ³⁵Cl isotope), the molecular ion [M]⁺ is typically weak, a common trait in aliphatic silylated compounds where the introduction of silicon alters standard carbon-analog fragmentation rules 1.

The fragmentation pathway is driven by the thermodynamic stability of the resulting cations:

  • m/z 165/167[M - CH₃]⁺: Loss of a methyl radical from the silicon center.

  • m/z 149/151 [M - OCH₃]⁺: Cleavage of the methoxy group.

  • m/z 89 [(CH₃)₂Si(OCH₃)]⁺ (Base Peak): The dominant alpha-cleavage event. The loss of the entire bulky chloroalkyl radical (•CH₂-CH(CH₃)-CH₂Cl, -91 Da) leaves a highly stable dimethylmethoxysilyl cation.

Fragmentation M [M]⁺ m/z 180/182 F1 [M - CH₃]⁺ m/z 165/167 M->F1 -CH₃ (-15 Da) F2 [M - OCH₃]⁺ m/z 149/151 M->F2 -OCH₃ (-31 Da) F3 [(CH₃)₂Si(OCH₃)]⁺ m/z 89 M->F3 -C₄H₈Cl• (-91/93 Da) F4 [CH₂=C(CH₃)CH₂]⁺ m/z 55 M->F4 Alkyl cleavage

EI-MS fragmentation pathway of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane.

Objective Comparison: Monofunctional vs. Polyfunctional Silanes

Why choose a sterically hindered, monofunctional silane over ubiquitous alternatives like CPTMS? The answer lies in reaction control and analytical clarity. Trifunctional silanes like CPTMS yield a base peak at m/z 121 corresponding to the [Si(OCH₃)₃]⁺ ion 2. However, their polyfunctional nature makes them prone to rapid hydrolysis and self-condensation, creating oligomeric artifacts that complicate GC-MS chromatograms.

By contrast, the dimethylmethoxy configuration ensures a single point of attachment, preventing 3D cross-linking and yielding sharp, artifact-free analytical data.

Table 1: Mass Spectrometry Fragmentation Comparison
CompoundStructural ClassificationMW (³⁵Cl)Base Peak (m/z)Key Fragments (m/z)
(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane Monofunctional180.789165, 149, 89
(3-Chloropropyl)dimethoxymethylsilane Difunctional182.7105167, 151, 105
(3-Chloropropyl)trimethoxysilane (CPTMS) Trifunctional198.7121183, 167, 121
Table 2: Performance & Application Comparison
Parameter(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane(3-Chloropropyl)trimethoxysilane (CPTMS)
Surface Modification Well-defined Monolayer3D Cross-linked Network
Steric Hindrance High (2-methylpropyl group)Low (linear propyl group)
GC-MS Peak Shape Sharp, symmetrical (no self-condensation)Prone to tailing and artifact formation
Target Application Precision end-capping, analytical derivatizationBulk coupling, sol-gel processes

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the GC-MS workflow must be a self-validating system. Moisture is the primary confounding variable in silane analysis; trace water causes hydrolysis, leading to false mass spectral artifacts. Furthermore, the introduction of silicon creates a distinct isotopic profile that must be actively utilized for peak validation 3.

Workflow S1 Anhydrous Sample Prep S2 GC Separation (Low-Bleed) S1->S2 S3 EI Ionization (70 eV) S2->S3 S4 Mass Analysis (m/z 50-500) S3->S4 S5 Isotope Validation S4->S5

Self-validating GC-MS analytical workflow for moisture-sensitive silane compounds.

Step-by-Step Methodology

Step 1: Anhydrous Sample Preparation

  • Action: Prepare all silane dilutions (e.g., 1 mg/mL) in anhydrous, septum-sealed solvents (e.g., dry dichloromethane or hexane) under an inert argon or nitrogen atmosphere.

  • Causality: Alkoxysilanes react rapidly with atmospheric moisture. Anhydrous conditions prevent the formation of silanols (Si-OH) and subsequent siloxane (Si-O-Si) dimers, which would artificially skew the mass spectrum and create ghost peaks in the chromatogram.

Step 2: Capillary GC Separation

  • Action: Inject 1 µL of the sample using a split ratio of 50:1 onto a highly deactivated, low-bleed capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Set the inlet temperature to 250°C.

  • Causality: Silanes are highly sensitive to active sites (like exposed silanols) in the GC inlet liner and column stationary phase. A deactivated, low-bleed column prevents analyte adsorption and peak tailing, ensuring that the MS receives a pure, concentrated band of the intact analyte.

Step 3: Electron Ionization (EI) and Acquisition

  • Action: Operate the MS source at 70 eV with a source temperature of 230°C. Scan from m/z 50 to 500.

  • Causality: 70 eV is the universal standard for EI, imparting enough internal energy to drive the reproducible formation of the m/z 89 base peak and the diagnostic [M - CH₃]⁺ and[M - OCH₃]⁺ fragments necessary for structural confirmation.

Step 4: Isotopic Pattern Validation (The Self-Validating Loop)

  • Action: Interrogate the mass spectrum for the natural isotopic signatures of both Silicon (²⁸Si, ²⁹Si, ³⁰Si) and Chlorine (³⁵Cl, ³⁷Cl).

  • Causality: The natural abundance of ³⁵Cl to ³⁷Cl is approximately 3:1. Any intact fragment containing the chloroalkyl group (such as the molecular ion at m/z 180) must exhibit an M+2 peak (m/z 182) at roughly 33% the intensity of the M peak. If the m/z 89 base peak (which has lost the chlorine atom) shows this 3:1 M+2 ratio, the peak assignment is invalid. This built-in isotopic check mathematically validates your fragmentation assignments without requiring external standards.

Conclusion

For researchers requiring precision in surface modification or drug derivatization, (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane provides superior analytical clarity compared to polyfunctional alternatives. By leveraging its predictable fragmentation into the stable m/z 89 cation and employing a self-validating, moisture-free GC-MS protocol, scientists can achieve highly reproducible and artifact-free characterization.

References

  • [2] Synthesis, Characterization, and Application Prospects of Novel Soluble Polysilsesquioxane Bearing Glutarimide Side-Chain Groups - MDPI.

  • [1] Silylation Techniques in Mass Spectrometry - Scribd / European Journal of Mass Spectrometry.

  • [3] Deciphering Isotopic Fine Structures of Silylated Compounds in Gas Chromatography–Vacuum Photoionization Orbitrap Mass Spectrometry of Bio-Oils - ACS Publications.

Sources

Safety & Regulatory Compliance

Safety

(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane proper disposal procedures

As laboratory safety standards evolve, the handling of bifunctional organosilanes requires a deep understanding of their underlying chemical mechanics to ensure both operational success and personnel safety. (3-Chloro-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

As laboratory safety standards evolve, the handling of bifunctional organosilanes requires a deep understanding of their underlying chemical mechanics to ensure both operational success and personnel safety. (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is a highly reactive, moisture-sensitive compound utilized heavily in advanced organic synthesis and surface modification.

This guide provides researchers and drug development professionals with a self-validating, step-by-step operational plan for the safe handling and disposal of this specific silane. By understanding the causality behind each procedural step, laboratories can mitigate risks, prevent thermal runaways, and maintain strict environmental compliance.

Mechanistic Profiling & Chemical Causality

To safely dispose of any chemical, we must first understand its reactive domains. (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane contains three distinct functional groups that dictate its disposal logistics:

  • The Methoxy Group (-OCH₃): This is the primary acute hazard. Alkoxysilanes are highly susceptible to nucleophilic attack by ambient moisture or water. Hydrolysis cleaves the Si-OCH₃ bond, rapidly liberating methanol —a toxic, highly flammable gas[1].

  • The Chloroalkyl Group (C-Cl): While the carbon-chlorine bond is relatively stable under neutral conditions, it classifies the final waste stream as a halogenated organic. This requires specialized high-temperature incineration to prevent the formation of toxic environmental byproducts[2].

  • The Dimethylsilane Core: This backbone is highly hydrophobic. If water is added directly to the neat chemical, it forms a biphasic mixture. Uncatalyzed hydrolysis at the aqueous-organic interface can lead to a delayed, uncontrolled exothermic reaction.

Table 1: Chemical & Hazard Profile

PropertySpecificationOperational Implication
Chemical Name (3-Chloro-2-methylpropyl)(methoxy)dimethylsilaneBifunctional reactivity requires phased neutralization.
CAS Number 18244-08-1[3]Use for precise EHS waste manifesting.
Molecular Weight 180.75 g/mol [3]1 mole of silane yields 1 mole of methanol upon hydrolysis.
Primary Hazard Flammable liquid, Moisture-sensitive[1]Must be handled under an inert atmosphere; keep away from water.
Secondary Hazard Halogenated organic[2]Cannot be disposed of in standard aqueous or non-halogenated waste.

Immediate Safety & Logistics Plan

Before initiating any disposal or neutralization procedure, strict adherence to engineering controls and Personal Protective Equipment (PPE) is mandatory. The generation of methanol gas necessitates that all open-container work be performed within a certified chemical fume hood[1].

Table 2: Required Personal Protective Equipment (PPE)[1]

PPE CategorySpecificationMechanistic Rationale
Eye Protection Chemical safety goggles or full-face shield.Protects against splashes and acute methanol vapor irritation.
Skin Protection Nitrile or neoprene rubber gloves; flame-resistant lab coat.Prevents dermal absorption of halogenated organics and silanes.
Respiratory Certified chemical fume hood (Face velocity >100 fpm).Actively captures and exhausts evolved methanol gas during hydrolysis.

Step-by-Step Disposal Methodologies

The primary and recommended method for the disposal of bulk methoxysilanes (>100 mL) is direct transfer to a licensed hazardous waste disposal service[1]. Laboratories must utilize an identified waste broker to profile and manifest the waste prior to shipment[2].

However, for small quantities of residual waste (<100 mL) generated during routine benchwork, an in-lab chemical neutralization (hydrolysis) protocol must be performed to eliminate the compound's moisture sensitivity before it is added to a bulk waste carboy.

Experimental Protocol: Small-Scale Chemical Neutralization

Phase 1: Preparation & Homogenization

  • Isolate the Workspace: Conduct the entire procedure within a certified chemical fume hood. Ensure all ignition sources are removed.

  • Setup: Place a large borosilicate beaker (at least 10 times the volume of the waste) containing a PTFE stir bar on a magnetic stir plate[1].

  • Dilution (The Causality): For every 1 volume of silane waste, add at least 3 volumes of an inert co-solvent such as isopropanol (IPA) or acetone[1].

    • Why? Alkoxysilanes are hydrophobic. IPA acts as a homogenizing agent, breaking the biphasic barrier between the silane and the aqueous neutralizing agent, ensuring a smooth, controlled reaction rate and preventing thermal runaway.

Phase 2: Catalyzed Hydrolysis

  • Agitation: Begin stirring the diluted waste at a moderate speed (300-400 rpm).

  • Reagent Addition: Slowly add a 5% aqueous sodium bicarbonate (NaHCO₃) solution dropwise using an addition funnel or pipette[1].

    • Why? The mild base catalyzes the cleavage of the Si-OCH₃ bond to form a silanol, releasing methanol. A mild base is specifically chosen to prevent unintended nucleophilic substitution or elimination reactions at the stable chloroalkyl group.

  • Thermal Monitoring: Monitor the reaction temperature. If the solution exceeds 40°C, pause the addition and allow the mixture to cool.

Phase 3: Condensation & Containment

  • Condensation: Allow the mixture to stir continuously for 2 to 4 hours. During this period, the intermediate silanols will spontaneously condense into stable, inert siloxane oligomers, releasing water.

  • Verification: Verify the final pH of the solution is between 6.0 and 8.0[1].

  • Transfer: Transfer the neutralized, thermodynamically stable solution to a properly labeled hazardous waste container (e.g., "Halogenated Aqueous Waste: Contains Methanol, Isopropanol, Siloxanes")[1].

  • Venting (Critical): Do not tightly seal the waste container immediately. Use a vented cap for the first 24 hours to allow any residual methanol gas to escape, preventing catastrophic pressure rupture[2].

Pathway A (3-Chloro-2-methylpropyl) (methoxy)dimethylsilane C Intermediate: Silanol + Methanol A->C Hydrolysis B Isopropanol (Co-solvent) + 5% NaHCO3 (aq) B->C Catalysis & Homogenization D Siloxane Oligomers (Stable Aqueous Waste) C->D Condensation (-H2O) E Methanol (Toxic/Flammable) Requires EHS Disposal C->E Byproduct Release

Mechanistic pathway of methoxysilane hydrolysis and siloxane condensation.

Workflow Start Waste Generation Vol Assess Volume Start->Vol Small < 100 mL Lab Neutralization Vol->Small Large > 100 mL Direct EHS Transfer Vol->Large Dilute Dilute 1:3 in IPA Small->Dilute Store Ventilated Waste Carboy Large->Store React Add 5% NaHCO3 Stir 2-4 hrs Dilute->React React->Store

Decision matrix and operational workflow for silane waste management.

Spill Response & Emergency Logistics

In the event of an accidental spill outside of a fume hood, standard aqueous cleanup protocols are highly dangerous. Do not use water , as it will rapidly generate a massive cloud of flammable methanol gas[1].

  • Evacuate & Ventilate: Evacuate immediate personnel and ensure room ventilation is operating at maximum capacity.

  • Containment: Don full PPE (including a respirator if the spill is large). Cover the spill entirely with an inert, dry absorbent material (e.g., dry sand, vermiculite, or proprietary chemical absorbents).

  • Collection: Sweep the absorbed mixture using non-sparking tools [1] to prevent the ignition of localized methanol vapors. Ground and bond all transfer containers to prevent static discharge.

  • Disposal: Place the absorbed material into a sealed, rigid container, label it as "Hazardous Halogenated Silane Spill Debris," and contact your institution's Environmental Health and Safety (EHS) department for immediate removal[2].

References

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA. URL: [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper selection and use of personal protective equipment (PPE) when handling (3-Chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper selection and use of personal protective equipment (PPE) when handling (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane. The information herein is synthesized from authoritative safety data sheets and chemical handling guides to ensure the highest level of protection.

Hazard Overview: Understanding the Risks

(3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is a chemical that demands careful handling due to its inherent properties. While specific toxicological data for this exact compound is limited, the known hazards of structurally similar organomethoxysilanes and chlorosilanes provide a strong basis for a cautious approach. The primary hazards include:

  • Flammability: The compound is a flammable liquid and vapor, necessitating strict control of ignition sources.[1]

  • Corrosivity and Irritation: It is known to cause skin irritation and serious eye irritation.[1][2] Inhalation may lead to respiratory irritation.[1]

  • Reactivity with Moisture: Like other methoxysilanes and chlorosilanes, it reacts with water and moisture, potentially forming methanol and hydrochloric acid.[1][2] This reaction can generate corrosive and toxic byproducts.

A thorough understanding of these hazards is the foundation for selecting the appropriate PPE.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach. It is a risk-based decision-making process that considers the specific tasks being performed and the potential for exposure. For (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane, the core principles for PPE selection are:

  • Chemical Resistance: All PPE materials must be resistant to the chemical itself and its potential reaction byproducts, such as methanol and hydrochloric acid.

  • Coverage: The level of coverage should be appropriate for the task. Operations with a higher risk of splashes or aerosol generation require more extensive coverage.

  • Proper Fit and Comfort: Ill-fitting PPE can create gaps in protection and may discourage use.

Essential PPE for Routine Handling

For standard laboratory operations such as weighing, transferring, and mixing under controlled conditions (e.g., in a fume hood), the following PPE is mandatory.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles are the minimum requirement. A face shield worn over goggles is recommended for tasks with a higher splash potential.[1][2]Protects against splashes of the liquid, which can cause serious eye irritation.[1] Contact lenses should not be worn when handling this chemical.[1]
Hand Protection Neoprene or nitrile rubber gloves are recommended for hand protection.[1] For extended contact, Viton gloves may offer superior protection.[3]Provides a barrier against skin contact, which can cause irritation.[1][2] It is crucial to check the breakthrough time of the specific glove material. Latex gloves are not suitable.[3]
Skin and Body Protection A flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes is required. For larger quantities or tasks with a high splash risk, a chemically resistant apron or suit should be worn.[1][2]Protects the skin from accidental splashes and contact. The flammability of the compound necessitates flame-resistant outer layers.
Respiratory Protection When working outside of a certified chemical fume hood or if there is a risk of inhalation, a NIOSH-certified respirator with an organic vapor/acid gas (yellow) cartridge is necessary.[1]Protects against the inhalation of vapors, which can cause respiratory irritation.[1] The acid gas protection is crucial due to the potential formation of hydrochloric acid upon reaction with moisture.

PPE for High-Risk Scenarios and Emergencies

High-risk scenarios, such as responding to a spill or performing maintenance on contaminated equipment, require an elevated level of PPE.

  • Spill Response: In the event of a spill, the level of respiratory protection should be increased to a self-contained breathing apparatus (SCBA) if the spill is large or in a poorly ventilated area. Full-body chemical-resistant suits are also recommended to prevent any skin contact.

  • Equipment Maintenance: Before performing maintenance on equipment that has been in contact with (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane, it must be thoroughly decontaminated. Even after decontamination, the minimum PPE for routine handling should be worn as a precaution against residual contamination.

Operational Plan for Safe Handling

A systematic approach to handling (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane is critical to minimizing risk. The following workflow should be adopted for all procedures involving this chemical.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Assemble All Necessary Materials prep_hood->prep_materials prep_spill Ensure Spill Kit is Accessible prep_materials->prep_spill handle_transfer Transfer Chemical in Fume Hood prep_spill->handle_transfer handle_close Keep Containers Tightly Closed handle_transfer->handle_close handle_ignition Eliminate All Ignition Sources handle_close->handle_ignition post_decon Decontaminate Work Area handle_ignition->post_decon post_dispose Dispose of Waste Properly post_decon->post_dispose post_doff Doff and Inspect PPE post_dispose->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: A procedural workflow for the safe handling of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane.

Disposal Plan

Proper disposal of (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect all waste, including excess chemical and contaminated disposable PPE (gloves, etc.), in a designated, labeled, and sealed container. The container must be compatible with the chemical.

  • Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

  • Labeling: Clearly label the waste container with the full chemical name and any associated hazards.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources, pending pickup by a licensed waste disposal facility.[1]

  • Arranging Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste in accordance with local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.[1]

By adhering to these stringent PPE and handling protocols, researchers can significantly mitigate the risks associated with (3-Chloro-2-methylpropyl)(methoxy)dimethylsilane, ensuring a safe and productive laboratory environment.

References

  • Gelest, Inc. (2015, October 5). 3-chloropropyldimethylmethoxysilane, 95% Safety Data Sheet. Retrieved from [Link]

  • Silicones Environmental, Health and Safety Center (SEHSC) and CES-Silicones Europe. (2017, October 2). GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from [Link]

Sources

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